Melamine-d6
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662064 | |
| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-89-5 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melamine-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Melamine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Melamine-d6. This deuterated analog of melamine serves as a critical internal standard in various analytical methodologies, particularly in mass spectrometry-based quantification.
Chemical Properties and Structure
This compound, with the IUPAC name 2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine, is a stable isotope-labeled form of melamine.[1] The substitution of hydrogen atoms with deuterium on the amino groups results in a mass shift of +6, which is instrumental in its role as an internal standard.[2]
Structural Information
The chemical structure of this compound is identical to that of melamine, with the exception of the isotopic labeling of the amine hydrogens.
-
SMILES: [2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H][1]
-
InChI: InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6[1]
-
InChIKey: JDSHMPZPIAZGSV-YIKVAAQNSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where experimental data for the deuterated compound is not available, values for the non-labeled melamine are provided as a close approximation, given that isotopic substitution has a minimal effect on most macroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃D₆N₆ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Melting Point | >300 °C | [2][4] |
| Boiling Point | Sublimes | [5] |
| Solubility | Soluble in DMSO | [4] |
| Density (of Melamine) | 1.573 g/cm³ at 16 °C | [3] |
| Vapor Pressure (of Melamine) | 50 mmHg at 315 °C | [3] |
| pKa (of Melamine) | 5.0 | [3] |
| XLogP3 | -1.4 | [1] |
Experimental Data (Predicted and from Melamine)
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak at m/z 133 ([M+H]⁺), which is 6 units higher than that of unlabeled melamine (m/z 127).[5] This distinct mass difference is the basis of its use in isotope dilution mass spectrometry.
NMR Spectroscopy
-
¹H NMR: In a ¹H NMR spectrum, the deuterium atoms of this compound are not observed. Therefore, the spectrum would be expected to show no signals, except for any residual non-deuterated compound or solvent impurities.
-
¹³C NMR: The ¹³C NMR spectrum of this compound is expected to be very similar to that of melamine. The carbon atoms of the triazine ring would appear as a single peak. For melamine in DMSO-d6, this peak is observed at approximately 167.3 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic differences compared to melamine, particularly in the regions of N-H vibrations. The N-D stretching and bending frequencies will be observed at lower wavenumbers than the corresponding N-H vibrations due to the heavier mass of deuterium. For melamine, characteristic N-H stretching bands are observed in the 3100–3500 cm⁻¹ region, while N-H bending modes are found around 1650 cm⁻¹.[1]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of melamine in various matrices, such as food products and biological samples. The following are generalized experimental protocols based on common methodologies.
Synthesis and Purification of this compound
A reported method for the synthesis of this compound involves a one-step reaction of cyanuric chloride with deuterated ammonia (ND₃), which can be generated in situ from a deuterated ammonium salt like ND₄OD. The reaction is typically carried out in an appropriate solvent.
Synthesis Protocol:
-
Preparation of Deuterated Ammonia: Deuterated ammonium hydroxide (ND₄OD) is used as the source of deuterated ammonia.
-
Reaction: Cyanuric chloride is reacted with ND₄OD. This reaction proceeds in a stepwise manner, replacing the chlorine atoms with -ND₂ groups.
-
Purification: The resulting this compound can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.
Quantification of Melamine in Milk Products by LC-MS/MS using this compound Internal Standard
This protocol describes the extraction and analysis of melamine from a milk matrix.
Materials:
-
This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Sample Preparation:
-
Spiking: To 1 mL of milk sample, add a known amount of the this compound internal standard solution.
-
Protein Precipitation: Add 3 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
SPE Cleanup: Load the supernatant onto a pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elution: Elute the melamine and this compound with a high-organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of the polar melamine molecule.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for Melamine: m/z 127 → 85
-
MRM Transition for this compound: m/z 133 → 90
-
Quantification:
The concentration of melamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Melamine/Melamine-d6) against a calibration curve prepared with known concentrations of melamine and a constant concentration of this compound.
Visualizations
Structure of this compound
Caption: 2D representation of the this compound molecule.
Analytical Workflow for Melamine Quantification
The following diagram illustrates the typical workflow for the quantification of melamine in a sample using this compound as an internal standard.
Caption: General workflow for melamine analysis using an internal standard.
References
Melamine-d6: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of melamine-d6, its isotopic purity analysis, and the cellular pathways affected by melamine exposure. This compound, the deuterated analog of melamine (1,3,5-triazine-2,4,6-triamine), is a critical internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The replacement of six hydrogen atoms with deuterium provides a distinct mass shift, enabling precise quantification of melamine in complex biological matrices.
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step reaction involving cyanuric chloride and a deuterated ammonia source.[1] This approach is efficient for introducing six deuterium atoms into the melamine structure.
Experimental Protocol: One-Step Synthesis
This protocol is based on the reported synthesis of this compound from cyanuric chloride and deuterated ammonium hydroxide (ND₄OD).[1]
Materials:
-
Cyanuric chloride (C₃N₃Cl₃)
-
Deuterated ammonium hydroxide (ND₄OD) in D₂O
-
Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve cyanuric chloride in the anhydrous solvent.
-
Addition of Deuterated Reagent: Cool the solution in an ice bath. Slowly add a solution of deuterated ammonium hydroxide in D₂O to the stirred solution of cyanuric chloride via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The precipitated this compound can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to remove any unreacted starting materials or byproducts. The purification of melamine can also be achieved by treating an aqueous solution of the crude product with an alkali metal carbonate at elevated temperatures.
Isotopic Purity and Analysis
The isotopic purity of synthesized this compound is a critical parameter for its use as an internal standard. The primary analytical techniques for determining isotopic purity and enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Purity
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A suitable column, such as a C18 reversed-phase column, can be used to separate this compound from any potential impurities.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For this compound, the transition of the parent ion (M+H)⁺ to a specific fragment ion is monitored. For example, the transition for this compound would be m/z 133 → 89.[2] Simultaneously, the corresponding transition for unlabeled melamine (m/z 127 → 85) and partially deuterated species would be monitored.
-
Data Analysis: The isotopic purity is determined by comparing the peak areas of the different isotopologues. The atom percent deuterium can be calculated from the relative intensities of the mass peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
NMR spectroscopy provides detailed structural information and can be used to confirm the positions and extent of deuteration. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the amino protons confirms successful deuteration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: The absence of a peak around 6.09 ppm (which corresponds to the NH₂ protons in unlabeled melamine) indicates a high level of deuteration.[2] The isotopic enrichment can be quantified by comparing the integral of any residual proton signals to the integral of an internal standard with a known concentration.
| Parameter | Method | Expected Outcome |
| Chemical Purity | HPLC, NMR | >98% |
| Isotopic Purity | MS | Predominantly M+6 peak, with minimal contributions from M+0 to M+5 isotopologues. |
| Isotopic Enrichment | NMR, MS | >98 atom % D |
Melamine Toxicity Signaling Pathway
Melamine exposure can lead to renal dysfunction and other toxic effects. The underlying mechanisms involve the induction of oxidative stress, inflammation, and apoptosis in renal cells. Several signaling pathways have been identified as being activated by melamine.[3][4][5][6][7][8]
Caption: Melamine-induced renal cell toxicity pathway.
Experimental Workflow for Synthesis and Analysis
The overall workflow for the synthesis and characterization of this compound involves several key stages, from the initial reaction to the final purity assessment.
Caption: Workflow for this compound Synthesis and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of urine melamine by validated isotopic ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into potential toxicity mechanisms of melamine: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Melamine induced changes in histopathology of the main organs and transcriptional levels of MAPK signaling genes in kidneys of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Melamine-d6 Mass Shift: A Technical Guide for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Melamine-d6, a deuterated stable isotope-labeled internal standard, and its application in the precise quantification of melamine. The core principle underpinning its utility is the deliberate and known mass shift relative to the parent compound, a key feature leveraged in isotope dilution mass spectrometry (IDMS). This document details the physicochemical properties, mass spectrometric behavior, and a representative experimental protocol for its use.
Core Principle: The Mass Shift and Isotope Dilution
This compound is structurally identical to melamine, with the crucial exception that the six hydrogen atoms on the amino groups have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] This substitution results in a predictable increase in molecular mass without significantly altering the compound's chemical properties, such as polarity, extraction efficiency, or chromatographic retention time.
The molecular formula of melamine is C₃H₆N₆, while the formula for this compound is C₃D₆N₆.[2] This replacement of six protons (mass ≈ 1 Da each) with six deuterons (mass ≈ 2 Da each) induces a nominal mass shift of +6 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and distinguish between the analyte (melamine) and the internal standard (this compound) simultaneously.
In quantitative analysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard.[1] When a known quantity of this compound is added ("spiked") into a sample at the very beginning of the analytical process, it experiences the exact same experimental variations as the native melamine. This includes any loss during sample extraction and cleanup, as well as fluctuations in instrument signal due to matrix effects (ion suppression or enhancement). By measuring the ratio of the melamine signal to the this compound signal, these variations are normalized, enabling highly accurate and precise quantification of the melamine concentration in the original sample.
Quantitative Data Summary
The fundamental differences and key analytical parameters for melamine and its deuterated analog are summarized in the tables below.
Table 1: Physicochemical Properties of Melamine and this compound
| Property | Melamine | This compound |
| Chemical Formula | C₃H₆N₆ | C₃D₆N₆ |
| Molecular Weight | 126.12 g/mol | 132.16 g/mol |
| Exact Mass | 126.06539 Da | 132.10305 Da |
| CAS Number | 108-78-1 | 13550-89-5 |
| Nominal Mass Shift | N/A | +6 Da |
Table 2: Representative LC-MS/MS Parameters for Quantification
For robust quantification using tandem mass spectrometry, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Melamine | 127.1 | 85.1 | 68.2 |
| This compound (IS) | 133.1 | 90.1 | 70.2 |
Note: The m/z values shown are nominal masses. Exact masses will be used by the instrument for detection. The product ions for this compound are the logical deuterated counterparts to the melamine fragments. Sources:[4][5]
Experimental Protocols
The following is a representative protocol for the quantitative analysis of melamine in a complex food matrix (e.g., powdered milk) using this compound as an internal standard, based on established methodologies.
Materials and Reagents
-
Melamine and this compound analytical standards
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
50 mL polypropylene centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange, SCX)
-
Methanol
-
Ammonia solution
Sample Preparation & Extraction
-
Weighing: Accurately weigh 1.0 g of the powdered milk sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of this compound internal standard working solution to the sample.
-
Extraction: Add 20 mL of an extraction solvent (e.g., 50:50 acetonitrile/water with 1% formic acid).
-
Homogenization: Vortex the tube vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 30 minutes to ensure complete dissolution and extraction.
-
Protein Precipitation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet precipitated proteins and solids.
-
Supernatant Collection: Carefully collect the supernatant for further cleanup.
Solid Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.
-
Loading: Load the supernatant collected in step 3.2.6 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the melamine and this compound from the cartridge using 4 mL of 5% ammonia in methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for retaining the polar melamine compound (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm).[6]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: As specified in Table 2.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Structural relationship and resulting mass shift between Melamine and this compound.
Caption: Experimental workflow for quantification using a deuterated internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
Melamine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Melamine-d6, a deuterated analog of melamine. It is intended to serve as a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties of this compound, detailed experimental protocols for its application, and an exploration of the toxicological signaling pathways of its non-labeled counterpart, melamine.
Core Physicochemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 13550-89-5 | [1][2] |
| Molecular Formula | C₃D₆N₆ | [1] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Synonyms | 1,3,5-Triazine-2,4,6-triamine-d6, 2,4,6-Triamino-s-triazine-d6 | |
| Isotopic Purity | 98 atom % D |
Applications in Analytical and Pharmacokinetic Research
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[3] Its deuterated nature allows for precise quantification of melamine in various matrices, such as biological samples and food products, using isotope dilution mass spectrometry techniques.[3] However, it is important to note that due to the presence of deuterated amine groups, this compound can be susceptible to proton-deuterium exchange, which may make it unsuitable for certain mass spectrometric applications. For such cases, 15N-labeled melamine is a recommended alternative.
Experimental Protocols
The following sections detail established methodologies for the detection and quantification of melamine, where this compound serves as a critical internal standard.
Determination of Melamine in Milk Powder via Isotope Dilution Mass Spectrometry
This protocol outlines a gas chromatography-high-resolution isotope dilution mass spectrometry (GC-HR-IDMS) method for the quantification of melamine in milk powder.[4]
a. Sample Preparation and Extraction:
-
Weigh 1 gram of milk powder into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard.
-
Add a solution of diethylamine-water-acetonitrile (10:40:50, v/v/v) for extraction.[5][6]
-
Vortex the mixture vigorously and centrifuge to separate the solid and liquid phases.
-
Collect the supernatant for further purification.
b. Clean-up:
-
Employ a solid-phase extraction (SPE) cartridge, such as a cation exchange or reversed-phase (RP) cartridge, to remove matrix interferences.[5][7]
-
Pass the supernatant through the conditioned SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analyte and internal standard with an appropriate solvent.
c. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in pyridine.[7]
-
Add a derivatizing agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert melamine and this compound into their more volatile trimethylsilyl (TMS) derivatives.[5][6][7]
-
Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization.[7]
d. GC-MS/MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Use a multiple-reaction monitoring (MRM) method for sensitive and selective detection of the parent and daughter ions of both the analyte and the internal standard.[5]
-
Quantify the amount of melamine in the original sample by calculating the ratio of the peak areas of the native melamine to the this compound internal standard.
Quantification of Melamine in Biological Tissues by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of melamine in biological tissues, relevant for toxicokinetic studies.[8]
a. Sample Homogenization and Extraction:
-
Accurately weigh a portion of the tissue sample.
-
Add a known amount of this compound as an internal standard.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
b. LC-MS/MS Analysis:
-
Inject the clear supernatant into an LC-MS/MS system.
-
Use a suitable reversed-phase or HILIC column for chromatographic separation.
-
Set the mass spectrometer to operate in positive ion electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both melamine and this compound for accurate quantification.
Toxicological Signaling Pathways of Melamine
While this compound is used as an analytical tool, understanding the toxicological mechanisms of its non-labeled counterpart is crucial for researchers in drug development and safety assessment. Melamine exposure can lead to renal toxicity through the induction of apoptosis and inflammation.[9][10]
Melamine-Induced Apoptosis in Renal Tubular Cells
Melamine has been shown to induce apoptosis in renal tubular cells through the activation of the Calcium-sensing Receptor (CSR).[9] This activation triggers a cascade of intracellular events leading to cell death.
Caption: Melamine-induced signaling pathway leading to renal cell apoptosis.
Experimental Workflow for Melamine Quantification
The general workflow for quantifying melamine in a sample using this compound as an internal standard is a multi-step process that ensures accuracy and reliability.
Caption: General workflow for melamine analysis using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate quantification of melamine in diverse and complex matrices. This guide provides researchers with the necessary technical information, from fundamental properties to detailed experimental protocols and insights into the toxicological pathways of melamine. By leveraging this information, scientists and drug development professionals can enhance the precision and reliability of their analytical methodologies and better understand the potential health risks associated with melamine exposure.
References
- 1. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Determination of melamine in milk powder using gas chromatography-high-resolution isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Toxicokinetic study of melamine in the presence and absence of cyanuric acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melamine induces Ca2+-sensing receptor activation and elicits apoptosis in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Melamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated melamine (melamine-d6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document details the synthesis, spectral characteristics, and other key physicochemical parameters of deuterated melamine, supported by experimental protocols and data presented in a clear and accessible format.
Chemical Identity and Structure
Deuterated melamine, systematically named 1,3,5-triazine-2,4,6-triamine-d6, is a stable isotope-labeled version of melamine where all six hydrogen atoms on the amino groups have been replaced with deuterium atoms.
Molecular Formula: C₃D₆N₆
Structure:
Caption: Molecular structure of deuterated melamine (this compound).
Physical Properties
The physical properties of deuterated melamine are similar to those of its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.
| Property | Value | Reference(s) |
| Molecular Weight | 132.16 g/mol | |
| Appearance | White crystalline powder or monoclinic prisms | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | ||
| Water | Slightly soluble (~3.5 g/L at room temperature); solubility increases with temperature. | |
| Organic Solvents | Soluble in DMSO, formaldehyde, acetic acid, hot ethylene glycol, glycerin, and pyridine. Sparingly soluble in ethanol. Insoluble in acetone, ethers, benzene, and carbon tetrachloride. | |
| Density | ~1.573 g/cm³ | |
| Isotopic Purity | Typically ≥98 atom % D |
Chemical Properties
Deuterated melamine exhibits chemical properties analogous to melamine, characterized by the reactivity of its amino groups and the stability of the triazine ring.
-
Basicity: It is a weak base and can form salts with acids.
-
Thermal Stability: It is stable under moderate heat but decomposes at temperatures above 300 °C.
-
Hydrogen-Deuterium Exchange: The deuterium atoms on the amino groups can undergo back-exchange with protons from protic solvents. This is an important consideration when using deuterated melamine in analytical standards.
Synthesis of Deuterated Melamine
Caption: Proposed synthesis pathway for deuterated melamine.
Experimental Protocol (Proposed):
A likely method for the synthesis of deuterated melamine involves the reaction of cyanuric chloride with deuterated ammonia (ND₃) or a deuterated ammonium salt (e.g., ND₄Cl) in an appropriate solvent. The reaction proceeds via nucleophilic aromatic substitution, where the nitrogen of the deuterated ammonia displaces the chlorine atoms on the triazine ring.
Materials:
-
Cyanuric chloride (C₃N₃Cl₃)
-
Deuterated ammonia (ND₃) or Deuterated ammonium chloride (ND₄Cl)
-
Anhydrous, non-protic solvent (e.g., dioxane, toluene)
-
Base (if using ND₄Cl, e.g., sodium hydride)
Procedure:
-
A solution of cyanuric chloride in an anhydrous, non-protic solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
A stoichiometric excess of deuterated ammonia is bubbled through the solution, or a deuterated ammonium salt with a suitable base is added portion-wise.
-
The reaction mixture is heated to promote the substitution reaction. The reaction temperature and time are optimized to ensure complete substitution of all three chlorine atoms.
-
Upon completion, the reaction mixture is cooled, and the precipitated product (deuterated melamine) is collected by filtration.
-
The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
The deuterated melamine is then dried under vacuum to yield the final product.
-
The isotopic purity of the synthesized deuterated melamine is confirmed using mass spectrometry and NMR spectroscopy.
Spectroscopic and Analytical Characterization
Mass Spectrometry
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of deuterated melamine.
Experimental Protocol (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.
-
Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used.
-
Ionization Mode: Positive ion mode is used for the detection of melamine.
-
Data Acquisition: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transition from the parent ion to specific product ions. For deuterated melamine, the expected parent ion would be at m/z 133.
Caption: Experimental workflow for LC-MS/MS analysis.
Expected Fragmentation: The mass spectrum of deuterated melamine will show a molecular ion peak at m/z 133. The fragmentation pattern will be similar to that of melamine, with characteristic losses of ND₂ and the triazine ring fragments, but with masses shifted due to the presence of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.
-
¹H NMR: In a fully deuterated melamine sample of high isotopic purity, the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the amine protons. Residual proton signals may be observed depending on the isotopic purity and any H/D back-exchange with protic solvents.
-
¹³C NMR: The ¹³C NMR spectrum of deuterated melamine is expected to show a single resonance for the three equivalent carbon atoms of the triazine ring. The signal may appear as a multiplet due to coupling with deuterium, and the absence of proton coupling will simplify the spectrum. The chemical shift is expected to be around 167 ppm.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing information about the deuterated sites.
Experimental Protocol (NMR):
-
Solvent: A deuterated solvent with low residual proton signals, such as DMSO-d6, is used to dissolve the sample.
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in deuterated melamine and to observe the isotopic shift of vibrational modes involving the N-D bonds.
Expected Spectral Features:
-
N-D Stretching: The N-H stretching vibrations in melamine typically appear in the region of 3000-3500 cm⁻¹. In deuterated melamine, these will be shifted to lower wavenumbers (approximately 2200-2600 cm⁻¹) due to the heavier mass of deuterium.
-
Triazine Ring Vibrations: The characteristic vibrations of the triazine ring are expected around 1643 cm⁻¹, 1022 cm⁻¹, and 810 cm⁻¹, and may show slight shifts upon deuteration.
-
C-N Stretching: The C-N stretching vibrations are typically observed in the 1433–1533 cm⁻¹ region.
Crystal Structure and Thermoelastic Properties
Studies using neutron powder diffraction have provided detailed information on the crystal structure and thermoelastic properties of deuterated melamine.
-
Crystal System: Deuterated melamine has a monoclinic crystal system with the space group P2₁/a at ambient pressure. This structure is maintained over a wide range of temperatures (4.2–320 K) and pressures (0–5 GPa).
-
Anisotropy: The thermal expansion and compressibility of deuterated melamine are highly anisotropic. The greatest thermal expansion and compressibility are observed roughly perpendicular to the sheets of hydrogen-bonded (or in this case, deuterium-bonded) melamine molecules.
Applications in Research and Development
Deuterated melamine serves as a valuable internal standard in quantitative analytical methods, such as isotope dilution mass spectrometry, for the detection of melamine in various matrices, including food and biological samples. The use of a deuterated internal standard helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.
Safety Information
Deuterated melamine should be handled with the same precautions as melamine. It is suspected of causing cancer and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment should be worn when handling this compound.
A Technical Guide to the Certificate of Analysis for Melamine-d6
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Melamine-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are fundamental to the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth look at the key components of a this compound CoA, including the interpretation of analytical data and the methodologies used for its certification.
Product Identification and Specifications
A Certificate of Analysis for this compound will begin with fundamental identification details. This section ensures the traceability and proper handling of the material.
| Identifier | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| IUPAC Name | 1,3,5-Triazine-2,4,6-triamine-d6 | [1] |
| CAS Number | 13550-89-5 | [1][2][3] |
| Molecular Formula | C₃D₆N₆ | [2] |
| Molecular Weight | 132.16 g/mol | [2][3] |
Analytical Data and Purity Assessment
This core section of the CoA presents the quantitative results from various analytical tests performed on a specific batch of this compound. These results confirm that the material meets the required quality standards.
| Analytical Test | Specification | Typical Result |
| Chemical Purity (by HPLC/GC) | ≥98% | 99% (CP) |
| Isotopic Purity (by Mass Spec.) | ≥98 atom % D | 98 atom % D |
| Mass Shift (M+n) | M+6 | M+6 |
Note: While this compound is used as an internal standard, it is noted that the deuterium atoms on the amine groups are susceptible to proton-deuterium exchange, which can be a consideration in certain mass spectrometric applications.[3] For applications sensitive to this exchange, Melamine-13C3 or Melamine-15N3 may be more suitable.
Experimental Protocols
Detailed methodologies are crucial for understanding how the analytical data was generated. This transparency allows for the assessment of the quality of the certification and aids in troubleshooting analytical methods where the standard is employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for assessing the chemical purity of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector is typically used.
-
Column: A C8 or C18 reversed-phase column is often employed. For polar compounds like melamine, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be utilized.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[4] Isocratic elution is often sufficient.
-
Detection: UV detection at a wavelength of approximately 240 nm is standard.[4]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or the mobile phase.[5] Serial dilutions are then made to establish a calibration curve.
-
Quantification: The purity is determined by comparing the peak area of the this compound to the total area of all observed peaks in the chromatogram.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the isotopic enrichment of this compound.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) can be used.
-
Ionization: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is used for GC-MS.
-
Analysis Mode: The mass spectrometer is operated in full scan mode to identify the molecular ion and its isotopic distribution.
-
Sample Preparation (for GC-MS): Derivatization is often required to increase the volatility of melamine. A common method involves creating trimethylsilyl (TMS) derivatives using reagents like Sylon BFT (BSTFA + 1% TMCS).[6][7] The sample is typically incubated at 70°C for about 45 minutes.[6][7]
-
Data Analysis: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms are measured to calculate the isotopic purity. The primary ion of interest for this compound would be at m/z corresponding to the fully deuterated molecule.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6), is used.[8][9]
-
¹H NMR: For this compound, the proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the amine protons, confirming successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the triazine ring carbons would be observed.
Visualizing the Analytical Workflow and Chemical Structure
The following diagrams illustrate the typical workflow for certifying a batch of this compound and the relationship between the analytical techniques employed.
Caption: Workflow for this compound Certificate of Analysis Generation.
Caption: Chemical Structure of this compound.
Caption: Relationship between Analytical Tests and CoA Data.
Safety and Handling Information
A comprehensive CoA will also include safety information to ensure proper handling and storage.
-
Hazard Pictograms: May include pictograms for health hazard and exclamation mark.[3]
-
Hazard Statements: this compound is suspected of causing cancer (H351) and may cause skin, eye, and respiratory irritation (H315, H319, H335).[3][10]
-
Storage: Typically stored at 2-8°C, protected from light and air.
By thoroughly understanding the components of a this compound Certificate of Analysis, researchers can confidently use this critical reagent in their analytical workflows, ensuring the integrity and accuracy of their results.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound D 98atom , 99 CP 13550-89-5 [sigmaaldrich.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. perlan.com.pl [perlan.com.pl]
- 6. gcms.cz [gcms.cz]
- 7. Melamine Analysis via GC-MS [sigmaaldrich.com]
- 8. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Application of Melamine-d6 Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Melamine-d6, a deuterated internal standard crucial for the accurate quantification of melamine in various matrices. This document is intended for researchers, scientists, and professionals in drug development who require reliable analytical standards for their work.
Introduction to this compound
This compound (Perdeuterated melamine) is the isotopically labeled analog of melamine, a nitrogen-rich organic compound. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards like this compound are employed as internal standards. They are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms in place of hydrogen atoms. This mass difference allows for their differentiation from the native analyte in a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
However, a critical consideration for this compound is the potential for deuterium exchange. The deuterium atoms on the amine groups are susceptible to exchange with protons from protic solvents, which can compromise the integrity of the standard and the accuracy of quantification.[1] For applications where this is a concern, nitrogen-15 labeled Melamine (Melamine-triamine-¹⁵N₃) is recommended as a more stable alternative.
Commercial Availability and Specifications
This compound is commercially available from several suppliers of chemical standards. The product is typically supplied as a solid with detailed specifications regarding its chemical and isotopic purity.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | 13550-89-5 | C₃D₆N₆ | 132.16 | 98 atom % D | 99% (CP) |
| Veeprho | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | Not specified |
| Amerigo Scientific | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | 99% (CP) |
| ChemicalBook | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | Not specified |
| Pharmaffiliates | 13550-89-5 | C₃D₆N₆ | 132.16 | Not specified | Not specified |
Data compiled from publicly available information from the respective suppliers.[1][2][3][4]
Physical and Chemical Properties:
| Property | Value | Reference |
| Melting Point | >300 °C | [4] |
| Appearance | White Solid | [1][5] |
| Solubility | DMSO | [4][5] |
| Storage | Refrigerator (2-8°C) | [1][4] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of melamine in food matrices using an internal standard like this compound, based on established methods such as those from the U.S. Food and Drug Administration (FDA).
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is a composite of common procedures for extracting melamine from a solid matrix like infant formula.
-
Sample Weighing: Accurately weigh 1 to 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6][7]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The concentration of the spiking solution should be chosen to yield a final concentration in the sample extract that is comparable to the expected concentration of the native melamine.
-
Extraction: Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).[6] Some methods may also include a small amount of a base like diethylamine to ensure melamine is in its free base form.
-
Homogenization and Centrifugation: Thoroughly mix the sample and solvent using a vortex mixer or homogenizer. Sonicate for 30 minutes, followed by centrifugation at a sufficient speed (e.g., 3500 rpm) for 10 minutes to separate the solid matrix from the liquid extract.[8]
-
SPE Cleanup: The supernatant is then passed through a solid-phase extraction (SPE) cartridge to remove matrix interferences. Mixed-mode cation exchange (MCX) SPE cartridges are commonly used for melamine analysis.[6]
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by methanol) to remove co-extracted impurities.
-
Elution: Elute the melamine and this compound with a stronger solvent, often containing a base (e.g., 5% ammonium hydroxide in methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., the mobile phase for LC-MS/MS).
Instrumental Analysis: GC-MS and LC-MS/MS
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a derivatization step is necessary to make the polar melamine compounds volatile.
-
Derivatization: The dried extract is reconstituted in pyridine, and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., Sylon BFT) is added.[8] The mixture is then heated (e.g., at 70°C for 45 minutes) to form trimethylsilyl (TMS) derivatives of melamine and this compound.[8]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detection: The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for the TMS derivatives of melamine and this compound are monitored.
-
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization.
-
LC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the retention of polar compounds like melamine.[9][10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Flow Rate: Dependent on the column dimensions.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for melamine.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both melamine and this compound. This highly selective technique minimizes matrix interference.
-
Visualizations
Workflow for Quantitative Analysis using an Internal Standard
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound (99% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 3. veeprho.com [veeprho.com]
- 4. 13550-89-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 7. waters.com [waters.com]
- 8. food-safety.com [food-safety.com]
- 9. researchgate.net [researchgate.net]
- 10. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
In-Depth Technical Guide to the NMR Spectral Data of Melamine-d6
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Melamine-d6. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document details the expected spectral characteristics, provides a standard experimental protocol, and includes a logical diagram to illustrate the molecular structure and its relation to the NMR data.
Introduction
This compound (1,3,5-Triazine-2,4,6-triamine-d6) is the deuterated analog of melamine, a nitrogen-rich organic compound. In this compound, the six hydrogen atoms of the amino groups are replaced with deuterium. This isotopic labeling is crucial for various analytical applications, including its use as an internal standard in mass spectrometry and in mechanistic studies. However, it is important to note that the deuterated amine groups are susceptible to proton-deuterium exchange in protic solvents[1]. Understanding the NMR spectral properties of this compound is essential for verifying its isotopic purity and structural integrity.
Predicted NMR Spectral Data
Direct experimental NMR spectra for this compound are not widely published. However, based on the known spectral data of unlabeled melamine and the principles of NMR spectroscopy, a reliable prediction of the ¹H and ¹³C NMR spectra can be made. The primary solvent for melamine NMR analysis is Dimethyl Sulfoxide-d6 (DMSO-d6), an aprotic solvent that minimizes proton-deuterium exchange[2][3][4][5][6].
Data Summary
The following table summarizes the expected quantitative NMR data for this compound and compares it with the experimental data for its non-deuterated counterpart, melamine.
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |
| This compound | ¹H | DMSO-d6 | No signal expected | - | All amine protons are replaced with deuterium. Residual protic impurities in the solvent or sample may show signals. |
| ¹³C | DMSO-d6 | ~167.3 | Singlet | A single resonance is expected for the three equivalent carbon atoms of the triazine ring. The signal will be a singlet due to the absence of proton coupling. | |
| Melamine | ¹H | DMSO-d6 | ~6.1 | Broad Singlet | This signal corresponds to the six equivalent protons of the three -NH₂ groups. The peak can be broad due to quadrupole broadening from the adjacent nitrogen atoms and potential exchange[7]. |
| ¹³C | DMSO-d6 | 167.28 | Singlet | A single peak representing the three equivalent carbon atoms in the triazine ring[2][4]. |
Experimental Protocol
A detailed methodology for acquiring the NMR spectra of this compound is provided below. This protocol is based on standard practices for small molecule NMR analysis.
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its identity and isotopic enrichment.
Materials:
-
This compound sample
-
DMSO-d6 (Deuterated Dimethyl Sulfoxide), high purity (≥99.5 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and other standard laboratory glassware
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) with a recommended field strength of 300 MHz or higher for ¹H NMR[7][8].
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Reference the spectra to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Observation: No significant signals corresponding to the this compound molecule should be observed, confirming high isotopic enrichment. Any observed signals are likely due to protic impurities or residual non-deuterated melamine.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Expected Observation: A single resonance peak should be observed at approximately 167.3 ppm, corresponding to the three equivalent carbon atoms of the triazine ring.
-
Visualization of this compound Structure and NMR Correlation
The following diagram illustrates the chemical structure of this compound, highlighting the deuterated positions and their relationship to the expected NMR signals.
Caption: Structure of this compound and its correlation with expected NMR signals.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. Melamine-based functionalized graphene oxide and zirconium phosphate for high performance removal of mercury and lead ions from water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07546A [pubs.rsc.org]
- 8. rsc.org [rsc.org]
In-Depth Technical Guide on the Safety and Handling of Melamine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of Melamine-d6. It includes detailed physical, chemical, and toxicological properties, as well as established experimental protocols for its detection and analysis. The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.
Chemical and Physical Properties
This compound is the deuterated form of melamine, a nitrogen-rich organic compound. The substitution of hydrogen with deuterium atoms makes it a useful internal standard in mass spectrometry-based analytical methods. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound and Melamine
| Property | This compound | Melamine |
| Appearance | White crystalline powder/solid | White crystalline powder or solid |
| Molecular Formula | C₃D₆N₆[1] | C₃H₆N₆[2] |
| Molecular Weight | 132.16 g/mol [1][3][4][5] | 126.12 g/mol [2][6] |
| CAS Number | 13550-89-5[1][3][4][7] | 108-78-1[2] |
| Melting Point | >300 °C[3][8] | 343-345 °C (decomposes)[2][6] |
| Solubility | Soluble in DMSO[3][9] | Slightly soluble in water (3.1 g/L at 20°C); more soluble in hot water. Soluble in formaldehyde, acetic acid, hot ethylene glycol, glycerin, and pyridine. Insoluble in acetone, ethers, benzene, and carbon tetrachloride.[10] |
| Density | No data available | 1.573 g/cm³[2][6] |
Toxicological Data
The toxicological profile of this compound is considered to be similar to that of melamine. Melamine exhibits low acute toxicity but can have serious health effects upon chronic exposure or when combined with cyanuric acid. Key toxicological data for melamine are summarized in Table 2.
Table 2: Toxicological Data for Melamine
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 (Oral) | 3161 - 3248 mg/kg | Rat | Oral | [11][12] |
| 3296 mg/kg | Mouse | Oral | ||
| LD50 (Dermal) | >1000 mg/kg | Rabbit | Dermal | [5] |
| LC50 (Inhalation) | >5190 mg/m³ (4 h) | Rat | Inhalation | [5] |
| Skin Irritation | May cause skin irritation | Rabbit | Dermal | [5] |
| Eye Irritation | Mild eye irritation | Rabbit | Ocular | [10] |
| Respiratory Irritation | May cause respiratory tract irritation | Human | Inhalation | [1] |
| Carcinogenicity | Suspected of causing cancer (Group 2B) | - | - | [5] |
Melamine is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[13] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[13] In male rats, high doses of melamine have been shown to cause urinary bladder carcinomas, which are associated with the formation of bladder stones.[11]
Safety and Handling
Due to its potential hazards, including being a suspected carcinogen and an irritant, proper safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or glasses with side shields should be worn.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. In cases of potential significant exposure, coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates should be used.
Handling Procedures
-
Avoid generating dust.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents and strong acids.
-
Store locked up or in an area with restricted access.[3]
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as hazardous waste.
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of melamine in various matrices by mass spectrometry. Below are detailed protocols for the analysis of melamine.
LC-MS/MS Method for Melamine in Milk
This method is adapted from the US Food and Drug Administration (FDA) protocol.[4]
4.1.1. Reagents and Materials
-
This compound (internal standard)
-
Melamine standard
-
Formic acid, 2.5% in water (v/v)
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Ammonium formate
-
Polypropylene centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
-
HILIC LC column
4.1.2. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of formic acid) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of melamine by diluting a stock solution with a blank matrix extract to create a calibration curve.
-
Spike a known amount of the this compound stock solution into all standards, blanks, and samples to be analyzed.
4.1.3. Sample Preparation
-
Weigh 1.0 g of the milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 2.5% formic acid in water.
-
Vortex for 30 seconds and sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4.1.4. LC-MS/MS Analysis
-
LC Column: HILIC column (e.g., ZIC-HILIC)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water
-
Gradient: A suitable gradient to achieve separation.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the appropriate precursor and product ions for both melamine and this compound.
GC-MS Method for Melamine in Food Products
This protocol involves derivatization to increase the volatility of melamine.
4.2.1. Reagents and Materials
-
This compound (internal standard)
-
Melamine standard
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile
-
Extraction solvent (e.g., diethylamine/water/acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.2.2. Standard and Sample Preparation
-
Follow a similar procedure as for the LC-MS/MS method to prepare standards and extract the sample.
-
After extraction, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 45 minutes to derivatize the analytes.
-
Cool to room temperature before GC-MS analysis.
4.2.3. GC-MS Analysis
-
GC Column: DB-5ms or equivalent
-
Injector Temperature: 280°C
-
Oven Program: A suitable temperature program to separate the derivatized analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring the characteristic ions of the derivatized melamine and this compound.
Diagrams
Metabolic Pathway of Melamine
The metabolism of melamine in the body is limited. However, gut microbiota can play a role in its conversion to other triazine compounds. The co-ingestion of melamine and cyanuric acid is of particular toxicological concern due to the formation of insoluble melamine cyanurate crystals in the kidneys.
Caption: Metabolic pathway of melamine and formation of melamine cyanurate.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting, from receipt of the compound to its final disposal.
Caption: General workflow for the safe handling of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines for chemical safety.
References
- 1. sciex.com [sciex.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. fssai.gov.in [fssai.gov.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. HPLC and spectrophotometry methods for measuring melamine migration from melamine dishes to food simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and GC-MS Analysis of Melamine from Dog Food | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Solubility of Melamine-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of melamine-d6 in organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily presents data for unlabeled melamine, which is expected to be a close proxy. The principles and methodologies described herein are fully applicable to determining the precise solubility of this compound in various organic media.
Introduction to this compound Solubility
Melamine (1,3,5-triazine-2,4,6-triamine) is a polar organic compound with limited solubility in many common organic solvents. Its deuterated analog, this compound, where the six amine protons are replaced with deuterium, is often used in metabolic studies and as an internal standard in mass spectrometry. While isotopic labeling with deuterium can subtly influence physical properties, the solubility of this compound is generally expected to be very similar to that of unlabeled melamine. This is because the fundamental molecular structure and the sites for solvent interaction (the nitrogen atoms) remain the same. However, slight differences in intermolecular forces due to the C-D bond being slightly shorter and stronger than the C-H bond can lead to minor variations in solubility. Therefore, the data presented for melamine should be considered a strong estimate for this compound, with the understanding that for critical applications, experimental verification is recommended.
Quantitative Solubility Data of Melamine
The following table summarizes the available quantitative solubility data for unlabeled melamine in a selection of organic solvents. It is important to note that melamine's solubility is significantly influenced by temperature and the polarity of the solvent. Generally, melamine exhibits higher solubility in polar protic and polar aprotic solvents.
| Organic Solvent | Temperature (°C) | Solubility |
| Ethanol | 30 | 0.6 g/L[1] |
| Acetone | 30 | 0.3 g/L[1] |
| Dimethylformamide (DMF) | 30 | 0.1 g/L[1] |
| Ethyl Cellosolve | 30 | 11.2 g/L[1] |
| Ethylene Glycol (hot) | - | Soluble[1] |
| Glycerin | 140 | 10.0 g / 100 g of solvent[2] |
| Pyridine | - | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble (up to 0.2 mol/L)[3] |
| Diols | 140 | 2-5.7 g / 100 g of solvent[2] |
| Benzene | - | Insoluble[1] |
| Carbon Tetrachloride | - | Insoluble[1] |
| Ethers | - | Insoluble[1] |
Note on Deuterium Labeling: The substitution of hydrogen with deuterium can lead to minor changes in intermolecular interactions and, consequently, solubility. Some studies have shown that deuteration can slightly increase solubility in certain systems. However, for practical purposes, the solubility of this compound is expected to be in the same order of magnitude as that of melamine.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a crystalline solid like this compound in an organic solvent using the widely accepted saturation shake-flask method.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
2. Experimental Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid at the end of this period confirms saturation.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method (for less volatile solvents): Evaporate the solvent from the collected filtrate and weigh the remaining solid this compound.
-
Chromatographic Method (preferred): Dilute the collected filtrate with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the amount of dissolved this compound and the volume of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This guide provides essential information on the solubility of this compound in organic solvents, leveraging data from its unlabeled counterpart and outlining a robust experimental protocol for precise determination. For researchers and professionals in drug development, understanding the solubility characteristics of this compound is critical for its effective use in experimental and analytical settings. The provided methodologies and data serve as a valuable resource for designing and interpreting studies involving this deuterated compound.
References
Methodological & Application
Application Notes: The Use of Melamine-d6 as an Internal Standard in LC-MS/MS Analysis of Melamine
Introduction
Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich industrial chemical that has been illicitly added to food and feed products to artificially increase their apparent protein content.[1][2][3] This adulteration poses significant health risks, as ingestion of melamine can lead to severe renal complications, including kidney stones and acute kidney failure.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for melamine in various food commodities, necessitating sensitive and reliable analytical methods for its quantification.[1][2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the trace-level analysis of melamine in complex matrices due to its high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS, as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency. Melamine-d6, a deuterium-labeled analog of melamine, is commonly utilized for this purpose.[4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of melamine.
It is important to note that while this compound is widely used, some sources suggest that the deuterium atoms on the amine groups may be susceptible to proton-deuterium exchange, which could potentially impact analytical accuracy. As an alternative, isotopically labeled standards with labels on the carbon and nitrogen backbone, such as 13C3-15N3-melamine, are also available and may offer enhanced stability.[5]
Principle of Internal Standardization
The core principle of using an internal standard in analytical chemistry is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. This standard, in this case, this compound, co-elutes with the analyte (melamine) and experiences similar effects during sample processing and analysis. By measuring the ratio of the analyte signal to the internal standard signal, any variations that occur during the analytical process can be effectively normalized, leading to more accurate and precise quantification.
Caption: Logical workflow illustrating the principle of internal standard use in LC-MS/MS.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Melamine Stock Solution (100 µg/mL): Accurately weigh 10 mg of melamine standard and dissolve it in a 100 mL volumetric flask with a suitable solvent, such as 0.1% formic acid in water or a 50:50 mixture of acetonitrile and water.[5][6] Sonicate for approximately 10 minutes to ensure complete dissolution and then dilute to the mark.[6] This solution should be stored at 2-8°C in an amber glass vial.
-
This compound Internal Standard Stock Solution (100 µg/mL): Prepare in the same manner as the melamine stock solution using this compound.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the melamine stock solution with an appropriate solvent (e.g., a mixture of acetonitrile and water) to create a calibration curve. The concentration range will depend on the expected levels of melamine in the samples and the sensitivity of the instrument, but a typical range is 1-1000 ng/mL.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and detectable signal across all samples and standards when a fixed volume is added. A typical concentration might be 1 µg/mL.
2. Sample Preparation (Example: Milk and Milk Powder)
The following is a generalized protocol for the extraction of melamine from milk and milk powder. The exact procedure may need to be optimized based on the specific matrix and laboratory instrumentation.
Caption: A typical experimental workflow for the analysis of melamine in food matrices.
-
Sample Weighing: Weigh 1-2 g of the homogenized sample (e.g., milk powder) into a 50 mL polypropylene centrifuge tube.[6]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each sample.
-
Extraction: Add an appropriate volume of extraction solvent. Common extraction solvents include 3% acetic acid in ethyl acetate or 2.5% aqueous formic acid.[3][6]
-
Homogenization: Vortex the mixture for 10-30 minutes and/or sonicate for a similar duration to ensure thorough extraction.[3][6]
-
Centrifugation: Centrifuge the samples at approximately 4000-4500 rpm for 10 minutes to separate the solid and liquid phases.[3][6]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 acetonitrile: 50 mM ammonium acetate).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
The following are typical starting conditions. Method development and optimization are recommended for specific applications.
| Parameter | Typical Value |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-HILIC, Raptor HILIC-Si)[2][6] |
| Mobile Phase A | 20 mM Ammonium Formate in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Isocratic or gradient elution depending on the separation requirements. A fast gradient can achieve run times of 2-5 minutes.[1][3] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temp. | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Melamine: Q1: 127.1 m/z -> Q3: 85.1, 68.2 m/z[1]This compound: Q1: 133.1 m/z -> Q3: 89.1 m/z (example, requires optimization) |
| Capillary Voltage | ~4.5 kV[8] |
Quantitative Data Summary
The performance of LC-MS/MS methods for melamine analysis using an internal standard is characterized by several key parameters, as summarized in the table below.
| Parameter | Milk Powder[1] | Milk[3] | Animal Feed[8] |
| Linearity Range (ng/mL) | 10 - 1000 | 2.5 - 400 | 0.5 - 10.0 (mg/kg) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/mL | 2.5 ng/mL | 0.65 mg/kg |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.58 mg/kg |
| Recovery (%) | ~121% | Not Specified | 78.0 - 82.3% |
| Precision (%CV) | Not Specified | < 6% | < 15% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of melamine in various food and feed matrices by LC-MS/MS. The protocols outlined in these application notes serve as a comprehensive guide for researchers and analytical scientists. Proper method validation, including an assessment of linearity, accuracy, precision, and matrix effects, is essential to ensure the quality and reliability of the analytical results. While this compound is a suitable internal standard for many applications, laboratories should be aware of the potential for back-exchange and consider the use of 13C and 15N-labeled melamine for enhanced analytical certainty.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 3. sciex.com [sciex.com]
- 4. veeprho.com [veeprho.com]
- 5. fda.gov [fda.gov]
- 6. fssai.gov.in [fssai.gov.in]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Melamine in Food Matrix using Melamine-d6
AN-202512-01
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantification of melamine in various food matrices, such as infant formula and milk powder, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Melamine-d6 as an internal standard. The methodology outlined here ensures high sensitivity, selectivity, and accuracy for the detection and quantification of melamine, addressing the critical need for food safety monitoring. The use of an isotopic internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results.
Introduction
Melamine is a nitrogen-rich chemical that has been illicitly added to food products to artificially increase their apparent protein content.[1][2] This adulteration has led to serious health issues, including kidney failure, particularly in infants and young children.[1][3] Consequently, regulatory bodies worldwide have set stringent limits on the maximum allowable levels of melamine in food products, necessitating sensitive and robust analytical methods for its detection.[1][4]
This application note describes a comprehensive LC-MS/MS method for the quantification of melamine in complex food matrices. The protocol employs this compound, a stable isotope-labeled internal standard, to ensure accurate quantification by compensating for potential variations during the analytical process.
Experimental
Materials and Reagents
-
Melamine (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges: Strong Cation Exchange (SCX) or Hydrophilic-Lipophilic Balanced (HLB)
Standard Solutions
-
Melamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of melamine in 10 mL of water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the melamine stock solution with a suitable solvent (e.g., 10:90 water:acetonitrile) to create calibration standards.[4] Spike each standard with the internal standard, this compound, at a constant concentration.
Sample Preparation
The following protocol is a general guideline and may require optimization for different food matrices.
2.3.1 Extraction from Powdered Infant Formula/Milk Powder [1]
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and water (50:50, v/v).[5]
-
Spike the sample with a known amount of this compound internal standard solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a water bath.[6]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[7]
-
Filter the supernatant through a 0.45 µm filter.
2.3.2 Solid-Phase Extraction (SPE) Cleanup [8]
-
Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[7]
-
Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of methanol to remove interferences.[7]
-
Elution: Elute the melamine and this compound with 5 mL of 5% ammonium hydroxide in methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
LC-MS/MS Analysis
2.4.1 Liquid Chromatography (LC) Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of the polar melamine molecule.[1][8]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B) and gradually decreases to allow for the elution of melamine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.4.2 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for Melamine and this compound should be optimized on the instrument being used. Commonly cited transitions are:
-
Melamine: 127.1 > 85.1[7]
-
This compound: 133.1 > 89.1 (Note: The exact mass of this compound may vary based on the deuteration pattern).
-
-
Workflow Diagram
Caption: Experimental workflow for melamine quantification.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of melamine in food matrices using an isotopic internal standard.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg (ppb) | [3][7] |
| Recovery | 85 - 115% | [9][10] |
| Repeatability (%RSD) | < 15% | [11] |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melamine | 127.1 | 85.1 | Optimized for instrument |
| This compound | 133.1 | 89.1 | Optimized for instrument |
Detailed Protocols
Protocol for Calibration Curve Preparation
-
Prepare a series of at least six calibration standards by diluting the melamine stock solution in 10:90 water:acetonitrile. The concentration range should bracket the expected concentration of melamine in the samples. A typical range is 1 to 1000 ng/mL.[12]
-
To each calibration standard, add the this compound internal standard to a final concentration of 100 ng/mL.
-
Inject each standard into the LC-MS/MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of melamine to the peak area of this compound against the concentration of melamine.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Protocol for Sample Analysis
-
Prepare the food samples according to the procedure outlined in section 2.3.
-
Inject the reconstituted sample extract into the LC-MS/MS system.
-
Identify and integrate the peaks for melamine and this compound based on their retention times and MRM transitions.
-
Calculate the peak area ratio of melamine to this compound.
-
Determine the concentration of melamine in the sample extract by using the calibration curve equation.
-
Calculate the final concentration of melamine in the original food sample by accounting for the initial sample weight and any dilution factors used during sample preparation.[9][13]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantification of melamine in various food matrices. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix-induced signal suppression or enhancement and variations in sample recovery. This method is suitable for routine monitoring of melamine in food to ensure compliance with regulatory limits and protect consumer health.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. Toxicological risk of melamine and cyanuric acid in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food-safety.com [food-safety.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
Application Notes and Protocols for Pharmacokinetic Studies of Melamine Using Melamine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melamine, a nitrogen-rich industrial chemical, has been illicitly added to food products to artificially inflate their apparent protein content. This practice has led to serious health concerns, particularly nephrotoxicity, due to the formation of melamine-cyanurate crystals in the kidneys.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of melamine is crucial for assessing its toxicological risk. Melamine-d6, a deuterated analog of melamine, serves as a valuable tool in pharmacokinetic (PK) studies. Its use as a stable isotope-labeled tracer allows for the precise differentiation and quantification of exogenously administered melamine from any potential endogenous sources, and it is a commonly used internal standard in analytical and pharmacokinetic research.[3] These application notes provide detailed protocols for conducting pharmacokinetic studies of melamine using this compound, from in-life study design to bioanalytical sample analysis.
I. In-Life Pharmacokinetic Study Protocol
This section outlines a typical protocol for an in-vivo pharmacokinetic study in a rodent model, such as Sprague-Dawley rats.[4][5]
Objective
To determine the pharmacokinetic profile of melamine following oral and intravenous administration of this compound.
Materials
-
This compound (Test Article)
-
Unlabeled Melamine (for internal standard)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male and female)
-
Dosing gavage needles
-
Syringes and needles for intravenous administration and blood collection
-
Anticoagulant (e.g., K2EDTA) tubes
-
Centrifuge
-
Freezer (-80°C)
Experimental Design
A typical study design involves two main groups for oral and intravenous administration.
| Group | Route of Administration | Dose of this compound | Number of Animals (per sex) | Sampling Time Points (hours) |
| 1 | Oral (gavage) | 10 mg/kg | 18 (3 per time point) | 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 |
| 2 | Intravenous (bolus) | 1 mg/kg | 18 (3 per time point) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
Note: Doses and time points may be adjusted based on preliminary studies or specific research questions.
Dosing Solution Preparation
-
Oral Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose in water to the desired concentration.
-
Intravenous Formulation: Prepare a solution of this compound in sterile saline to the desired concentration.
Animal Dosing and Sample Collection
-
Fast animals overnight prior to dosing.
-
Administer this compound via the appropriate route.
-
At each specified time point, collect approximately 0.5 mL of blood via cardiac puncture or tail vein into K2EDTA tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
-
Urine samples can also be collected over specified intervals using metabolic cages to assess urinary excretion.
II. Bioanalytical Method for this compound Quantification
This section provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlabeled melamine is used as the internal standard.
Objective
To accurately and precisely quantify the concentration of this compound in plasma samples.
Materials and Reagents
-
This compound (Analyte)
-
Melamine (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Melamine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled melamine in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:water to create calibration standards. Prepare a working solution of the IS in the same diluent.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the Melamine (IS) working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Optional SPE Cleanup:
-
Condition a cation exchange SPE cartridge.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution suitable for HILIC separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Precursor Ion > Product Ion (e.g., m/z 133.1 > 88.1) |
| MRM Transition (Melamine IS) | Precursor Ion > Product Ion (e.g., m/z 127.1 > 85.1) |
III. Data Analysis and Pharmacokinetic Parameters
The plasma concentration-time data for this compound is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100) |
Summary of Pharmacokinetic Data from Literature
The following table summarizes pharmacokinetic parameters of melamine from studies in various species.
| Species | Dose and Route | Cmax (µg/L) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rhesus Monkey | 1.4 mg/kg, Oral | 1767 ± 252 | 2.67 ± 1.16 | 4.41 ± 0.43 | - | [6] |
| Pigs | 6.13 mg/kg, IV | - | - | 4.04 ± 0.37 | - | [3][7] |
| Sprague-Dawley Rats | 100 mg/kg, Oral | - | - | - | 98.1 | [4] |
| F344 Rats | 1 mg/kg, Oral | ~150 | ~1 | ~3 | 74-98 | [8] |
IV. Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of melamine using this compound.
Melamine Metabolism and Toxicity Pathway
Caption: Simplified pathway of melamine metabolism and toxicity.
Conclusion
The use of this compound as a tracer in conjunction with robust bioanalytical methods provides a powerful approach for elucidating the pharmacokinetic properties of melamine. The protocols outlined in these application notes offer a comprehensive framework for conducting such studies, which are essential for understanding the potential health risks associated with melamine exposure and for informing regulatory decisions. The detailed methodologies and data presentation guidelines are intended to support researchers in generating high-quality, reproducible data in the field of toxicology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of melamine and cyanuric acid and their combinations in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral bioavailability, urinary excretion and organ distribution of melamine in Sprague-Dawley rats by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of melamine in rat plasma: toxicokinetic study in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of melamine in rhesus monkey after a single oral administration of a tolerable daily intake dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of melamine in pigs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Melamine in Milk Powder Using Isotope Dilution LC-MS/MS with Melamine-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melamine is a nitrogen-rich industrial chemical that has been illicitly added to food products, most notably infant formula and pet food, to artificially increase their apparent protein content. Standard protein tests often measure nitrogen levels to estimate protein, a loophole that producers have exploited. Ingestion of melamine, particularly in combination with its analogue cyanuric acid, can lead to the formation of insoluble crystals in the kidneys, causing severe renal failure and even death.
Given the significant health risks, regulatory bodies worldwide have established maximum tolerance levels for melamine in food products, necessitating sensitive and accurate analytical methods for its detection. The analysis is often challenged by complex sample matrices, such as dairy products, which contain high levels of fats, proteins, and sugars that can interfere with quantification.
This application note details a robust and reliable method for the quantitative analysis of melamine in milk powder. The protocol employs a solid-phase extraction (SPE) cleanup step to minimize matrix effects. Quantification is performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and account for any analyte loss during sample preparation, Melamine-d6 is used as an isotopic internal standard. This stable isotope dilution method is the gold standard for trace-level quantification in complex matrices.
Materials and Reagents
-
Standards:
-
Melamine (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
-
Solvents (HPLC or LC-MS grade):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Deionized Water (18 MΩ·cm)
-
-
Reagents:
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (25-30%)
-
Ammonium Formate (≥97%)
-
-
Consumables:
-
50 mL polypropylene centrifuge tubes
-
1.5 mL microcentrifuge tubes
-
Volumetric flasks (various sizes)
-
Adjustable pipettes and tips
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
Autosampler vials
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)[1]
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge (capable of >4000 rpm)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Liquid Chromatograph Tandem Mass Spectrometer (LC-MS/MS) system
-
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of melamine and this compound standards into separate 100 mL volumetric flasks.
-
Dissolve and bring to volume with a solution of 0.1% formic acid in water. Sonicate for 10 minutes to ensure complete dissolution.[2] These stocks can be stored at 4°C for up to 6 months.
-
-
Intermediate Melamine Stock Solution (10 µg/mL):
-
Pipette 1 mL of the 100 µg/mL melamine primary stock into a 10 mL volumetric flask and dilute to volume with 90:10 (v/v) ACN:Water.[3]
-
-
Internal Standard (IS) Spiking Solution (1 µg/mL):
-
Pipette 1 mL of the 100 µg/mL this compound primary stock into a 100 mL volumetric flask and dilute to volume with 90:10 (v/v) ACN:Water.
-
-
Working Calibration Standards (e.g., 1 - 250 ng/mL):
-
Prepare a series of calibration standards by serially diluting the intermediate melamine stock solution with 90:10 (v/v) ACN:Water.
-
Fortify each calibration standard with the IS spiking solution to a final constant concentration (e.g., 50 ng/mL).
-
3.2 Sample Extraction Protocol (Milk Powder)
-
Sample Weighing: Weigh 1.0 ± 0.01 g of homogenized milk powder into a 50 mL polypropylene centrifuge tube.[4]
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound IS spiking solution to the milk powder.
-
Extraction:
-
Add 15 mL of 1% trichloroacetic acid in water and 5 mL of acetonitrile to the tube.[5] Alternatively, a solution of 10:40:50 (v/v) diethylamine:water:acetonitrile can be used for dry protein materials.[6]
-
Cap the tube tightly and vortex for 1 minute to mix thoroughly.
-
Sonicate the sample for 15 minutes in an ultrasonic water bath.[5][6]
-
-
Protein Precipitation & Centrifugation:
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for the cleanup step.
3.3 Solid-Phase Extraction (SPE) Cleanup
The use of SPE is crucial for cleaning up extracts from complex matrices like dairy products to remove interferences.[7] A strong cation exchange (SCX) mechanism is highly effective for melamine.[1][8]
-
Cartridge Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.[1][8]
-
Sample Loading: Load the entire supernatant from step 3.2.5 onto the conditioned SPE cartridge. Allow the sample to pass through at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interfering substances.[1][8] Dry the cartridge under vacuum for 3-5 minutes after the final wash.[5]
-
Elution: Elute the melamine and this compound from the cartridge by passing 6 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[1][5]
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-50°C.[1]
-
Reconstitute the dry residue in 1.0 mL of the LC mobile phase (e.g., 95:5 ACN:20mM Ammonium Formate).
-
Vortex for 30 seconds, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.[6]
-
3.4 LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar melamine molecule (e.g., Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm).[1][9]
-
Mobile Phase A: 0.1% Formic acid in 95:5 (v/v) ACN:Water.[2]
-
Mobile Phase B: 20 mM Ammonium Formate in 50:50 (v/v) ACN:Water.[2][10]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient: Isocratic or a shallow gradient optimized for separation from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions: The following precursor → product ion transitions should be monitored. Collision energies should be optimized for the specific instrument used.
-
Melamine: 127.2 → 85.0 (quantifier), 127.2 → 68.3 (qualifier)[9]
-
This compound: 133.2 → 89.0 (quantifier)
-
-
Data Presentation
The following table summarizes typical performance data for the analysis of melamine in milk-based products using an isotope dilution LC-MS/MS method.
| Parameter | Milk Powder | Liquid Milk | Infant Formula | Reference |
| Spike Level (µg/kg) | 10 - 1000 | 50 - 5000 | 100 - 10000 | [5][11] |
| Recovery (%) | 84.5 - 95.2 | 74 - 97 | 99 - 102 | [1][5] |
| RSD (%) | < 3.0 | < 5.0 | < 8.0 | [5][10] |
| LOD (µg/kg) | 0.01 | 0.01 | 0.1 | [5][10] |
| LOQ (µg/kg) | 0.05 | 0.05 | 0.4 | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Visualization
The following diagram illustrates the complete sample preparation and analysis workflow.
Caption: Sample preparation workflow for melamine analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fssai.gov.in [fssai.gov.in]
- 3. ARCHIVED - Determination of Melamine in Various Milk-Containing Products - Canada.ca [canada.ca]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. food-safety.com [food-safety.com]
- 7. gcms.cz [gcms.cz]
- 8. perlan.com.pl [perlan.com.pl]
- 9. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 10. Development and Validation of a Method for the Simultaneous Determination and Confirmation of Melamine and Cyanuric Acid in Fish Kidney by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Melamine in Food Matrices by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of melamine in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a deuterated internal standard (Melamine-d6) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation. The protocol covers sample extraction, solid-phase extraction (SPE) cleanup, and the instrumental analysis parameters for LC-MS/MS. This method is suitable for researchers, scientists, and professionals in the food safety and drug development sectors requiring reliable detection of melamine at trace levels.
Introduction
Melamine is a nitrogen-rich industrial chemical that has been illicitly added to food products to artificially increase their apparent protein content, which is often estimated by measuring total nitrogen.[1][2] This adulteration has led to serious health issues, including renal failure, particularly in infants and pets, due to the formation of melamine-cyanurate crystals in the kidneys.[1][3] Consequently, regulatory bodies worldwide have established maximum residue limits for melamine in food and animal feed.[2][4][5][6]
LC-MS/MS has become the gold standard for the analysis of melamine due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for any sample loss during preparation and matrix-induced signal suppression or enhancement.[7][8] This application note provides a detailed protocol for the determination of melamine in complex food matrices.
Experimental
Reagents and Materials
-
Melamine (≥99% purity)
-
This compound (98 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ammonium acetate
-
Deionized water (18 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode Cation Exchange (MCX) or Polymeric Cation Exchange (PCX)
-
Syringe filters (0.22 µm PTFE)
Standard and Sample Preparation
Standard Stock Solutions:
-
Melamine Stock (1 mg/mL): Accurately weigh 10 mg of melamine standard and dissolve it in 10 mL of 0.1% formic acid in water.[9][10]
-
This compound Internal Standard (IS) Stock (1 µg/mL): Prepare a stock solution of this compound in methanol or acetonitrile/water.[8] Note: While this compound is commonly used, some sources suggest 13C3- or 15N3-labeled melamine to avoid potential deuterium exchange.
Working Standards:
Prepare a series of working standard solutions by serially diluting the melamine stock solution with a suitable solvent (e.g., acetonitrile/water) to create calibration standards ranging from 1 to 1000 ng/mL.[11] Spike each working standard with the this compound IS to a final concentration of 50 ng/mL.
Sample Extraction:
The following protocol is a general guideline and may need optimization for specific matrices.
-
Weigh 1-5 g of the homogenized sample (e.g., 1 g of powdered infant formula or 5 g of liquid milk) into a 50 mL polypropylene centrifuge tube.[3][8] For dry samples, add 4 mL of deionized water.[8]
-
Spike the sample with the this compound internal standard solution (e.g., 250 µL of 1 µg/mL stock).[8]
-
Add 20 mL of extraction solvent (e.g., 50:50 acetonitrile/water or 2.5% aqueous formic acid).[8][10]
-
Homogenize the sample using a high-speed blender (e.g., Polytron) for 1-2 minutes.[3][8]
-
Shake vigorously for 10-20 minutes.[8]
-
Collect the supernatant for SPE cleanup.
Solid-Phase Extraction (SPE) Cleanup
-
Condition: Condition an MCX or PCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[3]
-
Equilibrate: Equilibrate the cartridge with 5 mL of 4% formic acid in water.
-
Load: Load 2 mL of the sample supernatant onto the cartridge.
-
Wash: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interferences.[3]
-
Elute: Elute the melamine and internal standard with 5 mL of 5% ammonia in methanol.[3]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[3] Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.[3]
LC-MS/MS Method
The following tables summarize the instrumental conditions for the analysis of melamine. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar melamine compound.[2][5][8]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | HILIC (e.g., ZIC-HILIC, Atlantis HILIC Silica) or C8[1][3][8] |
| Dimensions | 2.1 x 150 mm, 3.5-5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 95% B for 1 min, ramp to 50% B over 5 min, hold for 2 min) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][8] |
| Ion Spray Voltage | +4500 to +5500 V[4] |
| Source Temperature | 500 - 600 °C[4] |
| Collision Gas | Nitrogen or Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Melamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Melamine | 127.1 | 85.1 | 68.1 | 22 |
| This compound (IS) | 133.1 | 89.1 | 71.1 | 22 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
The described method provides excellent linearity, accuracy, and precision for the quantification of melamine in food matrices.
Table 4: Method Performance Data (Typical)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL[11] |
| Correlation Coefficient (R²) | > 0.998[3] |
| Limit of Quantification (LOQ) | 10 - 50 µg/kg (ppb) in matrix[8][9] |
| Repeatability (%RSD) | < 10%[12] |
| Recovery | 80 - 110%[9] |
The use of a deuterated internal standard effectively mitigates matrix effects, which can be significant in complex samples like milk powder and animal feed.[8] The two MRM transitions for both the analyte and the internal standard provide a high degree of confidence in compound identification.[8]
Visualizations
Caption: Experimental workflow for melamine analysis.
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and sensitive approach for the quantification of melamine in diverse food matrices. The protocol, which includes a straightforward extraction and SPE cleanup, combined with the use of a deuterated internal standard, ensures high accuracy and compliance with regulatory standards. This method is well-suited for high-throughput laboratories tasked with monitoring food safety and quality.
References
- 1. food-safety.com [food-safety.com]
- 2. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 3. agilent.com [agilent.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. lcms.cz [lcms.cz]
- 7. veeprho.com [veeprho.com]
- 8. fda.gov [fda.gov]
- 9. Development and Validation of a Method for the Simultaneous Determination and Confirmation of Melamine and Cyanuric Acid in Fish Kidney by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fssai.gov.in [fssai.gov.in]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. shimadzu.com [shimadzu.com]
Application of Melamine-d6 in Therapeutic Drug Monitoring
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Melamine, a nitrogen-rich organic compound, is not a therapeutic drug but has been a compound of concern due to instances of intentional adulteration in food and pharmaceutical raw materials. Its potential for causing severe renal toxicity, particularly in combination with cyanuric acid, necessitates sensitive and accurate monitoring methods in biological matrices. Therapeutic Drug Monitoring (TDM) principles and analytical techniques are therefore highly relevant for toxicological assessment and pharmacokinetic studies of melamine. Melamine-d6, a deuterated analog of melamine, serves as an excellent internal standard for quantitative analysis by mass spectrometry-based methods, enhancing the accuracy and reliability of results.[1] This document provides detailed application notes and protocols for the use of this compound in the monitoring of melamine.
Principle of Use
In quantitative mass spectrometry, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest.[2] Deuterated standards like this compound are considered the gold standard for isotope dilution mass spectrometry because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to highly precise and accurate quantification.[2]
Cautionary Note on Deuterium Exchange
It is important to note that the deuterium atoms on the amine groups of this compound are potentially susceptible to proton-deuterium exchange when used in protic solvents (e.g., water, methanol).[3][4] This exchange can compromise the accuracy of quantification. Therefore, careful method development and validation are crucial. For applications requiring the highest level of accuracy, a stable isotope-labeled standard with labels on the carbon or nitrogen atoms of the triazine ring, such as ¹³C₃- or ¹⁵N₃-melamine, may be a more suitable alternative as they are not subject to this exchange.[3][5][6]
Experimental Protocols
This section details validated methodologies for the quantification of melamine in biological matrices using this compound as an internal standard.
Protocol 1: Quantification of Melamine in Human Urine by LC-MS/MS
This protocol is adapted from methodologies developed for the analysis of melamine in urine, employing solid-phase extraction for sample cleanup.[7][8][9]
1. Materials and Reagents
-
Melamine standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), reagent grade
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Cation-exchange solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Human urine (blank)
2. Standard and Internal Standard Preparation
-
Melamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of melamine in 10 mL of a suitable solvent (e.g., 50:50 ACN:water).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the melamine stock solution with blank human urine to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with ACN:water.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples to room temperature.
-
To 1 mL of urine sample, standard, or blank, add 50 µL of the this compound spiking solution (100 ng/mL).
-
Acidify the sample by adding 150 µL of 1 M hydrochloric acid.
-
Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
-
Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Melamine: m/z 127 → 85 (quantifier), 127 → 68 (qualifier)
-
This compound: m/z 133 → 89
-
Protocol 2: Quantification of Melamine in Plasma/Serum by LC-MS/MS
This protocol utilizes a protein precipitation method for sample preparation, which is a simpler and faster alternative to SPE for cleaner matrices like plasma.
1. Materials and Reagents
-
Same as Protocol 1, with the substitution of human plasma/serum for urine.
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as in Protocol 1, using blank plasma/serum for the calibration standards.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, standard, or blank in a microcentrifuge tube, add 50 µL of the this compound spiking solution (100 ng/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described in Protocol 1. Method optimization may be required for the specific matrix.
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for melamine analysis using a deuterated internal standard.
Table 1: Method Validation Parameters for Melamine Quantification in Human Urine
| Parameter | Result | Reference |
| Linearity Range | 0.50 - 100 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Limit of Detection (LOD) | 0.03 - 0.66 ng/mL | [7][9] |
| Limit of Quantification (LOQ) | 0.11 - 0.4 µg/g | [2][9] |
| Recovery | 94.6% - 106.5% | [7][9] |
| Intra-day Precision (%RSD) | 0.73% - 8.34% | [9] |
| Inter-day Precision (%RSD) | < 6.80% | [9] |
Table 2: Pharmacokinetic Parameters of Melamine in Rats
| Parameter | Value (Mean ± SD) | Reference |
| Elimination half-life (t₁/₂) | 4.42 ± 1.02 h | [2] |
| Volume of distribution (Vd) | 0.52 ± 0.18 L/kg | [2] |
| Clearance (CL) | 0.08 ± 0.01 L/h/kg | [2] |
| Oral Bioavailability (F) | 95.63 ± 3.54% | [2] |
Visualization of Key Pathways and Workflows
Melamine-Induced Renal Toxicity Pathway
The primary mechanism of melamine-induced renal toxicity involves its interaction with cyanuric acid, which can be formed from melamine by gut microbiota.[10] This leads to the formation of insoluble melamine-cyanurate crystals in the renal tubules, causing obstruction, cell damage, and inflammation.[11][12][13]
Caption: Pathway of melamine-induced renal toxicity.
Experimental Workflow for Melamine Analysis
The following diagram illustrates the general workflow for the quantification of melamine in biological samples using this compound as an internal standard.
Caption: General workflow for melamine quantification.
Logical Relationship of Isotope Dilution Mass Spectrometry
This diagram explains the core principle of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of melamine in human urine using cation-exchange based high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of four melamine and its derivatives in urine by ultra-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melamine-induced renal toxicity is mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of renal stone formation and renal failure induced by administration of melamine and cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melamine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Melamine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry (IDMS) for Melamine Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of analytes in complex matrices. This method relies on the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample. The IS is chemically identical to the analyte but has a different mass due to isotopic enrichment. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved. The internal standard compensates for sample loss during preparation and variations in instrument response, leading to highly reliable results.
This document provides detailed application notes and protocols for the use of isotopically labeled internal standards, with a specific focus on the considerations for using Melamine-d6, in the analysis of melamine by mass spectrometry.
Critical Considerations for Internal Standard Selection: The Case of this compound
While deuterated standards are commonly used in mass spectrometry, This compound is generally considered unsuitable as an internal standard for quantitative analysis . The deuterium atoms on the amine groups of this compound are susceptible to proton-deuterium exchange with protic solvents or matrix components.[1] This exchange can alter the isotopic distribution of the standard, leading to inaccurate and unreliable quantification.
For robust and accurate melamine quantification, it is strongly recommended to use internal standards labeled with stable isotopes on the carbon or nitrogen atoms of the triazine ring, such as Melamine-¹³C₃ or Melamine-¹⁵N₃ . These isotopes are not exchangeable under typical analytical conditions and therefore provide a much more reliable internal standard for IDMS analysis.
Quantitative Performance Data
The following tables summarize the quantitative performance of various IDMS methods for melamine analysis reported in the literature. These methods primarily utilize ¹³C or ¹⁵N labeled internal standards.
Table 1: Performance of LC-MS/MS Methods for Melamine Quantification
| Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Milk Powder | Melamine-¹⁵N₃ | 13 µg/kg | - | 78.7 - 126.3 | [2][3] |
| Infant Formula | Melamine-¹³C₃ | - | - | - | [4] |
| Milk | - | - | 1 µg/kg | - | [4] |
| Feed | - | - | 0.3 mg/kg | - | [5] |
Table 2: Performance of GC-MS Methods for Melamine Quantification
| Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Various Foods | Stable Isotopically Labeled Analogues | - | 0.09 - 0.25 mg/kg | 83.7 - 108.3 | [6] |
| Milk-based Products | ¹³C-¹⁵N Labeled Melamine | 0.1 - 0.2 mg/kg | - | - | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Melamine in Milk Powder
This protocol is a general guideline based on established methods for the analysis of melamine in milk powder using a ¹⁵N-labeled internal standard.[2][3]
1. Materials and Reagents
-
Melamine standard
-
Melamine-¹⁵N₃ internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), reagent grade
-
Water, LC-MS grade
-
Centrifuge tubes (15 mL or 50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Standard Preparation
-
Prepare a stock solution of melamine in a suitable solvent (e.g., 1 mg/mL in 1% formic acid in water).
-
Prepare a stock solution of Melamine-¹⁵N₃ internal standard (e.g., 1 mg/mL in 1% formic acid in water).
-
Prepare a series of calibration standards by spiking known amounts of the melamine stock solution into a blank matrix extract. Add a constant concentration of the Melamine-¹⁵N₃ internal standard to each calibration standard.
3. Sample Preparation
-
Weigh 1 g of milk powder into a centrifuge tube.
-
Add a known amount of Melamine-¹⁵N₃ internal standard solution.
-
Add 10 mL of 2.5% formic acid in water.
-
Vortex for 1 minute to dissolve the milk powder.
-
Add 10 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS/MS Parameters
-
LC System: HPLC or UHPLC system
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for melamine analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the percentage of water.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Melamine: Monitor at least two transitions (e.g., m/z 127 -> 85 and m/z 127 -> 68).
-
Melamine-¹⁵N₃: Monitor the corresponding transition (e.g., m/z 130 -> 87).
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of melamine to the peak area of Melamine-¹⁵N₃ against the concentration of melamine.
-
Determine the concentration of melamine in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: GC-MS Analysis of Melamine in Food Matrices
This protocol provides a general procedure for the analysis of melamine in various food matrices using GC-MS with a stable isotopically labeled internal standard, requiring a derivatization step.[2][6]
1. Materials and Reagents
-
Melamine standard
-
Stable isotopically labeled melamine internal standard (e.g., ¹³C₃-¹⁵N₃-melamine)
-
Acetonitrile, GC grade
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Dichloromethane
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid Phase Extraction (SPE) columns (mixed-mode ion exchange)
-
Centrifuge tubes
-
GC-MS vials
2. Standard Preparation
-
Prepare stock solutions of melamine and the internal standard in a suitable solvent.
-
Prepare calibration standards by spiking known amounts of the melamine stock solution into a blank matrix extract. Add a constant concentration of the internal standard to each.
-
Derivatize the calibration standards along with the samples.
3. Sample Preparation
-
Homogenize the food sample.
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Spike with a known amount of the isotopically labeled internal standard.
-
Add 10 mL of 0.01 M NaOH in acetonitrile (1:1 v/v) and sonicate for 30 minutes.
-
Perform solvent partitioning with diethyl ether followed by dichloromethane.
-
Further clean up the extract using a mixed-mode ion exchange SPE column.
-
Evaporate the eluate to dryness under a stream of nitrogen.
4. Derivatization
-
To the dried extract, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
5. GC-MS Parameters
-
GC System: Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
MS System: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Derivatized Melamine: Monitor characteristic ions.
-
Derivatized Internal Standard: Monitor the corresponding mass-shifted ions.
-
6. Data Analysis
-
Construct a calibration curve based on the peak area ratios of the derivatized melamine to the derivatized internal standard.
-
Quantify melamine in the samples using the calibration curve.
Visualizations
Caption: LC-MS/MS workflow for melamine analysis.
Caption: GC-MS workflow for melamine analysis.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. A single analytical procedure for the simultaneous and confirmatory determination of melamine and related compounds in various food matrices by isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) (2013) | Yee-Lok Wong | 18 Citations [scispace.com]
Application Note: Quantitation of Melamine in Milk Powder by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Melamine is a nitrogen-rich industrial chemical that has been illicitly added to food products, most notably milk and infant formula, to artificially inflate their apparent protein content.[1][2] This adulteration poses significant health risks, including kidney failure and, in some cases, death, particularly in infants.[3] Regulatory bodies worldwide have established maximum permissible limits for melamine in food products, necessitating sensitive and reliable analytical methods for its detection and quantification.[3]
This application note details a robust method for the quantitation of melamine in milk powder using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Melamine-d6 as an internal standard.[4] The use of a stable isotope-labeled internal standard improves the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.[4] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Standards: Melamine (≥99% purity), this compound (D atom 98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic acid (≥98%), Ammonium formate (≥99%)
-
Sample Preparation Devices: 50 mL polypropylene centrifuge tubes, 1.5 mL microcentrifuge tubes, Syringe filters (0.22 µm PVDF), Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange) if additional cleanup is required.[1]
Standard Solution Preparation
-
Melamine Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of melamine standard into a 100 mL glass volumetric flask. Dissolve and bring to volume with a solution of 0.1% formic acid in water. Sonicate for 10 minutes to ensure complete dissolution.[5]
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in the same manner as the melamine stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the melamine stock solution with a suitable solvent (e.g., 90:10 acetonitrile:water) to achieve concentrations ranging from approximately 10 to 1000 ng/mL.[3] Spike each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.
Note on Internal Standard Stability: While this compound is commonly used, it should be noted that deuterated amine groups can be susceptible to proton-deuterium exchange in certain solvents, which could impact quantification. For highest accuracy, stable isotope-labeled standards with 13C or 15N, such as Melamine-13C3 or Melamine-triamine-15N3, are recommended as alternatives.[6]
Sample Preparation Protocol
This protocol is based on a common acid precipitation and extraction method.[1][5][7]
-
Weighing and Spiking: Accurately weigh 1.0 ± 0.1 g of milk powder into a 50 mL polypropylene centrifuge tube. Add a specific volume of the this compound internal standard stock solution.
-
Extraction: Add 10 mL of 2.5% aqueous formic acid to the tube.[1] Cap tightly and vortex for 30 seconds to dissolve the powder.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[8]
-
Protein Precipitation: Add 10 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes at room temperature.[5][7] This step precipitates the proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube. To ensure complete protein removal, a second centrifugation step at a higher speed (e.g., 13,000 rpm for 30 minutes) can be performed on the supernatant.[5]
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
(Optional: For complex matrices, an additional Solid Phase Extraction (SPE) cleanup step using a cation exchange cartridge can be implemented after protein precipitation to remove interferences.)[1]
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UHPLC/HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-HILIC, 2.1 x 150 mm, 5 µm) is recommended for good retention and peak shape of the polar melamine compound.[3][5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[5]
| LC Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | 20 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Gradient | Isocratic or a gradient optimized for separation (e.g., start at 95% B, ramp down to elute analyte, re-equilibrate) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 - 4.5 kV) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melamine | 127.1 | 85.1 (Quantifier) | Optimized for instrument |
| 127.1 | 68.1 (Qualifier) | Optimized for instrument | |
| This compound | 133.1 | 89.1 (Quantifier) | Optimized for instrument |
Data Presentation
The performance of the method is evaluated based on linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative data from various studies.
Table 1: Method Performance Characteristics
| Parameter | Value | Matrix | Reference |
| Linearity (r²) | > 0.992 | Milk Powder | [3] |
| > 0.998 | Liquid Milk | [9] | |
| > 0.997 | Milk Powder | [10] | |
| Calibration Range | 10 - 1000 ng/mL | Spiked Milk Powder | [3] |
| 1 - 100 µg/kg | Liquid Milk | [9] | |
| 0.1 - 1.2 µg/mL | Milk Powder | [11] |
Table 2: Recovery, LOD, and LOQ
| Parameter | Value | Spike Level | Reference |
| Average Recovery | 121% | Not specified | [3] |
| 78.7 - 126.3% | 50, 100, 250 µg/kg | [7] | |
| 82 - 89% | 10 - 2500 ng/mL | [1] | |
| LOD | 13 µg/kg | - | [7] |
| LOQ | ~0.15 ng/mL (ppb) | - | [10] |
| 1 µg/mL | - | [11] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the quantitation of melamine in milk powder.
Caption: Workflow for Melamine Analysis in Milk Powder.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. veeprho.com [veeprho.com]
- 5. fssai.gov.in [fssai.gov.in]
- 6. ARCHIVED - Determination of Melamine in Various Milk-Containing Products - Canada.ca [canada.ca]
- 7. An isotope dilution liquid chromatography-mass spectrometry method for detection of melamine in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. A method validation of determination of melamine in marketed infant formula and milk powder of Iran - PMC [pmc.ncbi.nlm.nih.gov]
UPLC-MS/MS Analysis of Melamine with Melamine-d6 Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of melamine in various matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol detailed herein utilizes Melamine-d6 as an internal standard for accurate quantification. This application note includes detailed methodologies for sample preparation of milk and milk powder, UPLC-MS/MS instrument parameters, and data analysis procedures. A critical discussion on the choice of internal standard is also presented, offering best-practice recommendations for ensuring data integrity.
Introduction
Melamine is a nitrogen-rich organic chemical used in the manufacturing of plastics, laminates, and flame retardants. Due to its high nitrogen content, it has been illicitly added to food products, most notably milk and infant formula, to artificially inflate their apparent protein content. The consumption of melamine-contaminated food can lead to severe health issues, including kidney stones and renal failure.
Given the potential for serious health consequences, highly sensitive and specific analytical methods are required for the detection and quantification of melamine in diverse and complex food matrices. UPLC-MS/MS has emerged as the gold standard for this analysis due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification. This note details a method employing this compound for this purpose.
Principle of the Method
The method involves the extraction of melamine from the sample matrix, followed by cleanup using solid-phase extraction (SPE). The purified extract is then analyzed by UPLC-MS/MS. Melamine is separated from other matrix components on a HILIC (Hydrophilic Interaction Liquid Chromatography) column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of melamine to its deuterated internal standard, this compound, against a calibration curve prepared in a similar matrix.
A Critical Note on the Internal Standard Selection
While this compound is commercially available and has been used as an internal standard, it is crucial to be aware of a potential analytical pitfall. This compound has deuterium atoms on the amine groups, which are susceptible to hydrogen-deuterium exchange with protons from the solvent, particularly in protic solvents.[1][2] This exchange can compromise the isotopic purity of the standard and lead to inaccuracies in quantification.
For the highest level of accuracy and data defensibility, it is strongly recommended to use a stable isotope-labeled internal standard where the labels are incorporated into the carbon and/or nitrogen backbone of the molecule, such as ¹³C₃-Melamine or ¹³C₃¹⁵N₃-Melamine .[3][4][5][6][7] These standards are not susceptible to back-exchange and provide more reliable results. The protocols provided in this document will proceed with this compound as per the topic, but researchers should give strong consideration to using a more stable labeled analogue.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade, >95%), Ammonium formate (purity >97%), Ammonia solution.
-
Standards: Melamine (analytical standard), this compound (isotopic standard).
-
SPE Cartridges: Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL).
-
Filters: 0.22 µm PVDF or PTFE syringe filters.
Standard Solution Preparation
-
Melamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of melamine standard and dissolve in 10 mL of a suitable solvent (e.g., 0.1% formic acid in water).
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the melamine stock solution with the initial mobile phase. Spike each calibration standard and sample with the this compound internal standard to a final concentration of 10 ng/mL.
Sample Preparation Protocol: Milk Powder
-
Sample Weighing: Accurately weigh 1.0 g of the milk powder sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 4 mL of deionized water and 6 mL of 2.5% formic acid in water.[8]
-
Homogenization: Vortex the tube for 1 minute, then sonicate in an ultrasonic bath for 10-30 minutes.[1][8]
-
Centrifugation: Centrifuge the sample at ≥10,000 rpm for 10 minutes.[1]
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cleanup (SCX Cartridge):
-
Conditioning: Condition the SCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.[8]
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid followed by 3 mL of methanol.[8]
-
Elution: Elute melamine with 4 mL of 5% ammonia in methanol.[8]
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of the initial mobile phase.[8]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Sample Preparation Protocol: Liquid Milk
-
Sample Measurement: Pipette 5 mL of the liquid milk sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Protein Precipitation & Extraction: Add 5 mL of 100 mM phosphate buffer (pH 2.5) and 1 mL of acetonitrile.[7]
-
Homogenization: Sonicate in an ultrasonic bath for 5 minutes.[7]
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes.[7]
-
Supernatant Collection: Isolate the middle supernatant layer for SPE processing.[7]
-
SPE Cleanup: Proceed with the SPE cleanup, evaporation, and reconstitution steps as described in section 3.3.7 and 3.3.8.
UPLC-MS/MS Instrumental Conditions
The following are typical instrumental parameters. These may need to be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| UPLC System | |
| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 50 mm or equivalent |
| Column Temperature | 40 °C[9] |
| Mobile Phase | A: 10 mM Ammonium formate in waterB: Acetonitrile |
| Gradient | Isocratic (e.g., 90% B) or a shallow gradient depending on the specific method |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV[9] |
| Source Temperature | 120-150 °C[9] |
| Desolvation Temperature | 400 °C[9] |
| Desolvation Gas Flow | 800 L/hr[9] |
| Cone Gas Flow | 50 L/hr[9] |
| Collision Gas | Argon |
| MRM Transitions | |
| Melamine (Quantifier) | m/z 127 → 85 |
| Melamine (Qualifier) | m/z 127 → 68 |
| This compound (IS) | m/z 133 → 89 (Note: This transition is for a fully deuterated standard. Verify for your specific standard.) |
Data Presentation and Performance
The performance of the UPLC-MS/MS method for melamine analysis is characterized by its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data gathered from various sources.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| LOD | 0.2 ng/mL to 10 µg/kg (matrix dependent)[7][9] |
| LOQ | 0.4 ng/L to 25 µg/kg (matrix dependent)[9] |
| Recovery | 87-110%[7] |
| Precision (RSD) | < 10% |
Visualizations
Caption: Workflow for UPLC-MS/MS analysis of melamine.
Caption: Principle of internal standard for quantification.
References
- 1. This compound D 98atom , 99 CP 13550-89-5 [sigmaaldrich.com]
- 2. This compound D 98atom , 99 CP 13550-89-5 [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
Protocol for the Use of Melamine-d6 in Biological Sample Analysis
Application Note & Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Melamine-d6 as an internal standard for the accurate quantification of melamine in biological samples. The protocol emphasizes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Melamine (C₃H₆N₆) is a nitrogen-rich industrial chemical that has been illicitly used as an adulterant in food and feed to artificially inflate protein content.[1] Its consumption can lead to severe health issues, including kidney stones and acute renal failure, particularly in infants.[1][2] Consequently, the development of reliable and accurate methods for detecting and quantifying melamine in biological matrices is of paramount importance for public health and safety.
Stable isotope-labeled internal standards, such as this compound, are essential for precise quantification in mass spectrometry.[3] this compound is a deuterated analog of melamine, where the six hydrogen atoms are replaced with deuterium.[3] Its chemical and physical properties are nearly identical to melamine, allowing it to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible results.[3][4]
Principle of the Method
The analytical method is based on isotope dilution mass spectrometry (IDMS).[4][5][6] A known amount of this compound is added to the biological sample at the beginning of the sample preparation process.[7] Both melamine and this compound are then extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by measuring the peak area ratio of the target analyte (melamine) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of melamine and a constant concentration of this compound.[2][7]
Experimental Protocols
Materials and Reagents
-
Standards: Melamine (≥99% purity), this compound (≥98% isotopic purity)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium acetate, Diethylamine (DEA)
-
Solid-Phase Extraction (SPE): Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges[2][7]
-
Other: Polypropylene centrifuge tubes, autosampler vials, membrane filters (0.22 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve melamine and this compound in methanol to create individual stock solutions.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.[8]
-
Working Calibration Standards (1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the melamine intermediate stock solution.[8]
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution to the desired concentration for spiking into samples, calibration standards, and quality controls.
Sample Preparation
The following are example protocols for urine and plasma. The specific steps may require optimization based on the laboratory's instrumentation and specific sample characteristics.
3.3.1. Urine Sample Preparation [2][9][10]
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.
-
To a 1 mL aliquot of the urine supernatant, add a known amount of the this compound internal standard spiking solution.
-
Acidify the sample with formic acid.[9]
-
Proceed with Solid-Phase Extraction (SPE) using a strong cation exchange cartridge.[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute melamine and this compound with a solution of 5% ammoniated methanol.[10]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
3.3.2. Plasma/Serum Sample Preparation [11]
-
To a 0.5 mL aliquot of plasma or serum, add the this compound internal standard spiking solution.
-
Add 1.5 mL of acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample before analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column is commonly used.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient starts with a high percentage of organic solvent (for HILIC) or aqueous solvent (for reversed-phase) and ramps to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
Data Presentation
Table 1: Quantitative Data Summary for Melamine Analysis using this compound Internal Standard
| Parameter | Urine | Plasma/Serum | Reference |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.2 - 60 | [2][11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | |
| Limit of Detection (LOD) (ng/mL) | 0.03 - 0.66 | ~0.1 | [2][10] |
| Limit of Quantification (LOQ) (ng/mL) | 0.11 - 1.0 | 0.2 - 0.4 | [9][10][11] |
| Recovery (%) | 94.6 - 106.5 | 94.9 - 119.0 | [10][11] |
| Intra-day Precision (%RSD) | 0.73 - 8.34 | < 15 | [10] |
| Inter-day Precision (%RSD) | < 6.80 | < 15 | [10] |
Note: The values presented are typical and may vary depending on the specific method and instrumentation.
Mandatory Visualizations
References
- 1. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of melamine in human urine using cation-exchange based high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. An isotope dilution liquid chromatography-mass spectrometry method for detection of melamine in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of melamine in milk powder using gas chromatography-high-resolution isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of urine melamine by validated isotopic ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of four melamine and its derivatives in urine by ultra-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Deuterium Exchange of Melamine-d6
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melamine-d6, particularly concerning its isotopic stability in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why does it occur with this compound?
Deuterium exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[1] Melamine possesses six amine (-NH2) groups. In this compound, these hydrogen atoms are replaced with deuterium. The protons (or deuterons) on these amine groups are "exchangeable" or "labile" because they can readily participate in acid-base equilibria or hydrogen bonding with the solvent.[2] When this compound is dissolved in a protic solvent (a solvent with a hydrogen atom bound to an oxygen or nitrogen), the deuterium atoms on the amine groups can exchange with the hydrogen atoms from the solvent.
Q2: I'm observing a progressive decrease in the signal for this compound and a corresponding increase in unlabeled melamine during my LC-MS analysis. Is this deuterium exchange?
Yes, a gradual loss of the deuterated standard's signal over a series of injections is a strong indicator of isotopic back-exchange.[1] This happens when the deuterium atoms on your this compound standard are replaced by hydrogen atoms from the protic solvents in your mobile phase (e.g., water or methanol).[1] This alters the mass of the standard, causing its signal to decrease while contributing to the signal of the unlabeled analyte, which can severely compromise the accuracy and precision of quantitative analyses.[1]
Q3: How do experimental conditions like pH and temperature affect the exchange rate?
The rate of deuterium exchange is highly dependent on both pH and temperature.
-
pH: The exchange process can be catalyzed by both acids and bases.[1][3] The rate is often minimized at a slightly acidic pH (around 2.5 to 3) for many compounds.[1] Both strongly acidic and basic conditions will significantly accelerate the exchange rate.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[1] If you are experiencing exchange, running your autosampler and columns at a lower temperature can help mitigate the issue.
Q4: Which solvents should I avoid to minimize deuterium exchange?
Protic solvents are the primary contributors to deuterium exchange. These include:
-
Water (H₂O)
-
Deuterium oxide (D₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
To minimize exchange, especially for stock solutions and storage, aprotic solvents are highly recommended.[1] Examples include:
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
Q5: How can I confirm that the signal loss I'm observing is due to exchange?
You can perform a stability study.[1] Prepare a solution of this compound in your mobile phase or experimental solvent. Analyze this solution via LC-MS or NMR at various time points (e.g., T=0, 1h, 4h, 8h, 24h). A time-dependent decrease in the mass corresponding to this compound and an increase in the masses of partially or fully protonated melamine will confirm that back-exchange is occurring.
Q6: How should I properly prepare and store this compound stock solutions?
To ensure the isotopic integrity of your this compound standard, stock solutions should be prepared in a high-quality aprotic solvent, such as acetonitrile or DMSO, if solubility permits.[1] These solutions should be stored at low temperatures (e.g., -20°C) and protected from light.[1] Avoid preparing stock solutions in aqueous or methanolic solutions for long-term storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing signal of this compound over an analytical run. | Deuterium back-exchange with protic solvents in the mobile phase.[1] | 1. Modify Mobile Phase: If possible, replace protic solvents with aprotic alternatives or reduce their proportion. 2. Adjust pH: Optimize the mobile phase pH to a range where exchange is minimized (typically slightly acidic, pH 2.5-3.0).[1] 3. Reduce Temperature: Operate the autosampler and column compartment at a reduced temperature (e.g., 4°C).[1] |
| Inconsistent quantification results. | The rate of exchange is not consistent across samples and standards, leading to variable internal standard response. | 1. Minimize Time in Solvent: Ensure that samples and standards spend a minimal and consistent amount of time in the protic solvent before injection. 2. Use Fresh Preparations: Prepare working solutions fresh before each analytical run. |
| Appearance of peaks at masses corresponding to Melamine-d5, -d4, etc. | Partial deuterium exchange is occurring, creating a population of partially deuterated molecules.[4] | 1. Follow all steps to minimize exchange (pH, temperature, solvent choice). 2. Confirm with High-Resolution MS: Use high-resolution mass spectrometry to confirm the masses of the intermediate exchange products. |
| Disappearance of -NH₂ signals in ¹H NMR spectrum. | Rapid exchange of the amine deuterons with residual protons in the NMR solvent (e.g., from trace water). | This is an expected phenomenon used to identify exchangeable protons.[2] If you need to observe the amine protons, you must use a dry aprotic NMR solvent (e.g., DMSO-d₆) and ensure your sample is anhydrous. |
Factors Influencing Deuterium Exchange Rate
The following table summarizes the key experimental factors and their impact on the rate of deuterium exchange for the amine groups on this compound.
| Factor | Condition | Effect on Exchange Rate | Rationale |
| Solvent Type | Protic (Water, Methanol) | High | Protic solvents provide a source of exchangeable protons and can facilitate the exchange mechanism.[1] |
| Aprotic (Acetonitrile, DMSO) | Low / Negligible | Aprotic solvents lack exchangeable protons and do not readily facilitate the exchange.[1] | |
| pH | Acidic (pH < 4) | Increased | The exchange reaction is acid-catalyzed.[3] |
| Near Neutral (pH 5-8) | Moderate | Exchange still occurs, potentially base-catalyzed at higher pH. | |
| Basic (pH > 8) | Increased | The exchange reaction is also base-catalyzed.[3] | |
| Temperature | Low (e.g., 4°C) | Decreased | Lower kinetic energy slows the reaction rate.[1] |
| Ambient (e.g., 25°C) | Moderate | Baseline rate of exchange under standard lab conditions. | |
| Elevated (e.g., 40°C) | Increased | Higher kinetic energy accelerates the reaction rate.[1] |
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the disappearance of proton signals resulting from deuterium exchange.
-
Sample Preparation: Prepare a solution of unlabeled melamine in a dry, aprotic deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the -NH₂ proton signal (typically a broad singlet).
-
Initiate Exchange: Add a small drop (approx. 5-10 µL) of deuterium oxide (D₂O) to the NMR tube. Cap the tube and shake gently to mix.
-
Time-Resolved Spectra: Immediately begin acquiring a series of ¹H NMR spectra at set time intervals (e.g., 2, 5, 10, 30, and 60 minutes).
-
Data Analysis: Observe the gradual decrease and eventual disappearance of the -NH₂ proton signal.[2] The signals for non-exchangeable protons (on the triazine ring) should remain unchanged. The rate of disappearance provides a qualitative measure of the exchange kinetics.
Protocol 2: Monitoring Deuterium Back-Exchange by LC-MS
This protocol is used to quantify the loss of the deuterated internal standard in a given solvent system.
-
Solution Preparation: Prepare a solution of this compound in the solvent system to be tested (e.g., a typical mobile phase like 50:50 water:methanol) at a known concentration (e.g., 1 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject the solution onto the LC-MS system.
-
Incubation: Store the prepared solution under controlled conditions that mimic the experiment (e.g., in an autosampler tray at 10°C).
-
Time-Course Analysis: Inject the solution at regular intervals (e.g., every 1-2 hours for a typical 24-hour run).
-
Data Analysis: Using extracted ion chromatograms (EICs), monitor the peak area for the [M+H]⁺ ion of this compound. Simultaneously, monitor the EICs for the ions corresponding to partially exchanged species (Melamine-d5, -d4, etc.) and fully protonated melamine. Plot the peak area of this compound as a function of time to determine its stability in the solvent.
Visualizations
Caption: Troubleshooting flowchart for diagnosing deuterium exchange issues.
Caption: Experimental workflow for monitoring this compound stability.
References
Mitigating hydrogen-deuterium exchange for Melamine-d6 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate hydrogen-deuterium (H/D) exchange for Melamine-d6 when used as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange, and why is it a concern for this compound?
Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] For this compound, the six deuterium atoms are located on the amine groups, which are known to have labile protons, making them particularly susceptible to this exchange.[1][2] This "back-exchange" is problematic because it converts the deuterated internal standard into its unlabeled form, leading to a decreased internal standard signal and a corresponding increase in the analyte signal. This compromises the accuracy and precision of quantitative analyses.[1]
Q2: What are the primary factors that promote H/D exchange?
The rate of H/D exchange is primarily influenced by three key factors:
-
pH: The exchange process is catalyzed by both acids and bases.[3] The rate of exchange is typically minimized within a narrow pH range, often between 2.5 and 7.[4][5][6] Extreme pH levels (high >8 or low <2) significantly accelerate the exchange rate.[4]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including H/D exchange.[1] The rate can increase substantially, for instance, tenfold for every 22°C rise in temperature.[5][7]
-
Solvent Composition: The presence of protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), is necessary for the exchange to occur.[1][3][7] Aprotic solvents like acetonitrile are preferred to minimize this effect.[4][7]
Q3: The signal for my this compound internal standard is decreasing over an analytical run. Is this due to H/D exchange?
A progressive decrease in the signal of a deuterated internal standard over a series of injections is a strong indicator of isotopic exchange occurring in the autosampler.[1] This suggests that the this compound is unstable under the storage conditions (e.g., in the sample diluent or mobile phase) for the duration of the analytical run.[4] A stability study is recommended to confirm this.[4][7]
Q4: Can I use a different isotopically labeled internal standard to avoid H/D exchange issues?
Yes. If H/D exchange proves to be an insurmountable problem, you can consider using internal standards labeled with stable isotopes that are not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4][6] However, these alternatives are often significantly more expensive to synthesize.[4][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Inaccurate or imprecise quantification; high %CV. | Unrecognized H/D exchange is leading to a biased analyte-to-internal standard ratio.[4] | Perform a Stability Study: Conduct a thorough stability study of this compound under the exact conditions of your analytical method to determine the extent of exchange.[4][7] Optimize Conditions: Implement preventative measures outlined in this guide (control pH, temperature, and solvent choice).[4] |
| Gradual decrease in this compound signal over time. | The internal standard is unstable in the sample diluent or mobile phase, leading to back-exchange in the autosampler.[1] | Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a duration equivalent to your analytical run time and re-inject to monitor for signal loss.[4] Control Temperature: Keep sample and standard solutions, as well as the autosampler, cooled (e.g., 4°C) to slow the exchange rate.[4][5] |
| Appearance or increase of a peak at the mass and retention time of unlabeled Melamine. | The deuterated internal standard is actively converting to the unlabeled analyte due to H/D exchange.[7] | Adjust pH: Ensure the pH of your mobile phase and sample diluent is within the optimal range of 2.5 to 7 to minimize the exchange rate.[4][5] Change Solvent: If possible, switch to or increase the proportion of aprotic solvents (e.g., acetonitrile) in your mobile phase and sample preparation.[4][7] |
| Inconsistent isotopic purity between batches or preparations. | Variability in the water content of solvents or inconsistent sample handling procedures.[8] | Use Anhydrous Solvents: Use freshly opened, high-purity, anhydrous solvents for each preparation.[8] Standardize Protocols: Ensure work-up and preparation protocols are consistent, especially regarding the introduction of moisture or acidic/basic reagents.[8] |
Key Factors Influencing H/D Exchange Rate
The following table summarizes the key environmental factors that influence the rate of hydrogen-deuterium exchange and the recommended conditions to mitigate it.
| Factor | Condition Promoting Exchange | Recommended Condition to Minimize Exchange |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7.[4][5] |
| Temperature | High | Store and analyze samples at low temperatures (e.g., 4°C).[4][5] |
| Solvent | Protic (e.g., H₂O, Methanol) | Use aprotic solvents (e.g., Acetonitrile) when possible.[4][7] |
| Time | Long exposure to non-optimal conditions | Minimize sample processing and storage times.[8] |
Visual Guides and Workflows
Caption: Key factors that accelerate the rate of H/D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Matrix effects in melamine quantification using Melamine-d6
Welcome to the technical support center for the quantification of melamine using its stable isotope-labeled internal standard, Melamine-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to matrix effects in melamine analysis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the quantification of melamine in various matrices.
| Problem | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The extraction solvent may not be optimal for your specific sample matrix, or the extraction conditions (e.g., pH, temperature) may be inadequate.[1] Analyte Degradation: Melamine may be unstable under the extraction or storage conditions. Insoluble Complex Formation: Melamine can form an insoluble complex with cyanuric acid, especially under acidic conditions, leading to its loss during sample preparation.[1] | Optimize Extraction: Test different extraction solvents or solvent mixtures (e.g., acetonitrile/water, acidified water).[1][2][3] Adjust the pH of the extraction solvent; using a slightly alkaline pH can prevent the formation of the melamine-cyanurate complex.[1] Ensure Stability: Analyze samples as quickly as possible after extraction and store extracts at low temperatures (e.g., 5-10°C).[4] Adjust pH: Maintain an alkaline pH during extraction to prevent the precipitation of melamine cyanurate.[1] |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte or matrix components. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or the column. For a polar compound like melamine, a hydrophilic interaction liquid chromatography (HILIC) column is often used, which requires a high organic content in the mobile phase.[5][6] Column Contamination: Buildup of matrix components on the analytical column.[7] | Dilute Sample: Dilute the final extract before injection.[8] Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic solvent percentage and the concentration of additives like formic acid or ammonium formate, to improve peak shape.[9] Use a Guard Column: Install a guard column before the analytical column to protect it from strongly retained matrix components.[7] Regularly flush the column with a strong solvent. |
| Inconsistent Internal Standard (this compound) Response | Inaccurate Spiking: Inconsistent volume or concentration of the internal standard added to the samples. IS Degradation: The internal standard may be degrading during sample preparation or storage. Differential Matrix Effects: Although unlikely for a co-eluting stable isotope-labeled internal standard, severe and variable matrix effects could potentially affect the internal standard differently than the native analyte in some rare cases.[10] | Calibrate Pipettes: Ensure all pipettes used for spiking are properly calibrated. Check IS Stability: Prepare fresh working solutions of the internal standard regularly. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[1][2] |
| High Signal Suppression or Enhancement | Co-eluting Matrix Components: Endogenous or exogenous compounds in the sample matrix are co-eluting with melamine and affecting its ionization efficiency in the mass spectrometer source.[5][11][12] This is a common issue in complex matrices like milk and food products.[1][7] High Salt Concentration: High concentrations of salts in the final extract can lead to significant ion suppression.[3] | Improve Chromatographic Separation: Optimize the LC gradient to better separate melamine from interfering matrix components.[13] The use of a HILIC column is recommended for good retention of polar analytes like melamine.[14] Enhance Sample Preparation: Utilize techniques like protein precipitation followed by SPE to effectively remove matrix interferences.[13][15] Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby minimizing ion suppression.[8][16] |
| System Contamination and Carryover | Melamine Polymerization: Melamine can sometimes polymerize on the spray tip of the mass spectrometer, leading to contamination.[7] Dirty MS Source: Accumulation of non-volatile matrix components in the ion source (Q0 and Q1 regions) can cause a general decline in signal.[7] | Optimize MS Source Position: Adjust the position of the ESI spray tip to minimize contamination.[7] Regular Cleaning: Implement a regular cleaning schedule for the mass spectrometer's ion source components. Divert Flow: Use a diverter valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly retained or unretained matrix components are eluting.[7] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect melamine quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[13][17] In the context of melamine analysis, components from the sample (e.g., proteins, fats, and sugars in milk) can either suppress or enhance the melamine signal in the mass spectrometer.[5][11] This interference can compromise the accuracy, precision, and sensitivity of the quantification.[17]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[18] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte of interest.[17] This means this compound co-elutes with melamine and experiences the same degree of ion suppression or enhancement.[17] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate quantification.
Q3: What are the primary causes of ion suppression in the LC-MS/MS analysis of melamine?
A3: Ion suppression is a common form of matrix effect in electrospray ionization (ESI).[11] It occurs when co-eluting matrix components compete with melamine for ionization in the MS source.[12] Factors contributing to this include competition for charge on the ESI droplets and changes in the droplet's surface tension and viscosity, which hinder solvent evaporation and reduce ionization efficiency.[8][12]
Q4: Can I use a different sample preparation method than the one specified in a standard protocol?
A4: While various sample preparation techniques exist, the chosen method significantly impacts the degree of matrix effects. Methods like "dilute-and-shoot" are quick but often result in significant matrix effects.[3] More robust methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly recommended for complex matrices to remove a larger portion of interfering components before analysis.[1][2] If you deviate from a validated method, you must re-validate your new procedure to ensure it meets the required performance characteristics for accuracy and precision.
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: A common method to quantify the matrix effect is through a post-extraction spike experiment. This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak area in post-spiked extract / Peak area in neat solution) x 100.[4] A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Sample Preparation for Melamine in Milk Powder using Extraction and SPE
This protocol is a representative method for the extraction and cleanup of melamine from milk powder.
-
Sample Weighing: Weigh 2.0 ± 0.1 g of the milk powder sample into a 50 mL polypropylene centrifuge tube.[4]
-
Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Centrifugation (Step 1): Centrifuge the sample at 4000 rpm for 10 minutes at room temperature.[4]
-
Supernatant Transfer: Transfer approximately 1.4 mL of the supernatant into a 1.5 mL microcentrifuge tube.[4]
-
Centrifugation (Step 2): Centrifuge at 13,200 rpm for 30 minutes.[4]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean microcentrifuge tube.[4]
-
Dilution: Dilute the filtered extract with the mobile phase if necessary.
-
Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: LC-MS/MS Analysis of Melamine
This section provides typical starting conditions for the chromatographic separation and mass spectrometric detection of melamine.
-
LC System: HPLC or UHPLC system
-
Column: HILIC column (e.g., Atlantis HILIC Silica, Raptor HILIC-Si)[7][14]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous portion.[7]
-
Injection Volume: 5-10 µL[6]
-
MS System: Triple quadrupole mass spectrometer[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[5]
-
Monitored Transitions (SRM):
-
Melamine: m/z 127 → 85[19]
-
This compound: m/z 133 → 89 (example, transitions should be optimized)
-
Visualizations
Caption: A typical workflow for melamine quantification.
Caption: The mechanism of ion suppression in ESI-MS.
References
- 1. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. food-safety.com [food-safety.com]
- 4. fssai.gov.in [fssai.gov.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Melamine analysis using LCMSMS (ABI 5500) - Chromatography Forum [chromforum.org]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. ijser.in [ijser.in]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 15. nano-lab.com.tr [nano-lab.com.tr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. veeprho.com [veeprho.com]
- 19. Direct analysis of melamine in complex matrices using a handheld mass spectrometer - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ion Suppression of Melamine-d6 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of the Melamine-d6 internal standard signal in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the signal intensity of a target analyte or its internal standard, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the ion source of the mass spectrometer, where matrix components compete with the analyte for ionization, leading to a decreased number of analyte ions reaching the detector.[3][4] For this compound, which is used to normalize for variations in sample preparation and instrument response, significant ion suppression can lead to inaccurate and unreliable quantification of melamine.[5][6]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte (melamine) and experiences the same degree of ion suppression.[1][5] The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[7] However, if the analyte and internal standard have slightly different retention times, and this separation occurs in a region of significant ion suppression, they will be affected differently, leading to inaccurate results.[7] Furthermore, severe suppression can reduce the this compound signal to a level where it is no longer reliable for normalization.
Q3: What are the common sources of ion suppression when analyzing this compound in complex matrices?
A3: Common sources of ion suppression in the analysis of melamine in complex matrices such as food products, biological fluids, and environmental samples include:
-
Endogenous Matrix Components: High concentrations of salts, lipids, proteins, and other small molecules naturally present in the sample can interfere with ionization.[5][7]
-
Sample Preparation Artifacts: Reagents used during sample preparation, such as non-volatile buffers or salts from solid-phase extraction (SPE) cartridges, can be introduced into the final extract and cause suppression.[4]
-
Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of matrix components with this compound.[1][8] Additionally, certain mobile phase additives can contribute to ion suppression.[9]
Q4: How can I determine if my this compound signal is being suppressed?
A4: A common method to diagnose ion suppression is the post-column infusion experiment.[2][4][10] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components causing suppression.[4] Another approach is to compare the peak area of this compound in a neat solution (solvent) with its peak area in a post-extraction spiked matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.[4]
Troubleshooting Guides
Problem 1: Low or No this compound Signal in Sample Injections Compared to Standards
Possible Cause: Significant ion suppression from the sample matrix is reducing the this compound signal below the limit of detection or to an unreliable level.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a quantitative matrix effect assessment.
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components.
-
Optimize Chromatography: Modify the LC method to separate this compound from the suppression zone.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[2]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., the concentration used in your assay).
-
Set B (Pre-Spiked Extract): Spike a blank matrix with this compound at the same concentration as Set A and process it through your entire sample preparation procedure.
-
Set C (Post-Spiked Extract): Process a blank matrix through your sample preparation procedure and then spike the final extract with this compound at the same concentration as Set A.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound.
-
Calculate Matrix Effect:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100% Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100%
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
Problem 2: Inconsistent this compound Signal Across Different Sample Lots
Possible Cause: Variability in the composition of the matrix between different lots is leading to inconsistent ion suppression.
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: Repeat the "Quantitative Assessment of Matrix Effects" protocol using at least three different lots of your blank matrix.
-
Robust Sample Preparation: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) to minimize lot-to-lot variability.[1]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in a pooled matrix representative of the study samples to compensate for consistent matrix effects.[1]
Experimental Protocol: Solid-Phase Extraction (SPE) for Melamine in Milk
This protocol provides a more effective cleanup for complex matrices like milk.[11]
Materials:
-
Agilent Bond Elut Plexa PCX SPE cartridges (or equivalent polymeric cation-exchange sorbent)[11]
-
Methanol
-
Water
-
0.1 M HCl
-
5% Ammonia in Methanol
Procedure:
-
Sample Pre-treatment: Precipitate proteins from the milk sample using an appropriate solvent (e.g., acetonitrile) and centrifuge.
-
Condition Cartridge: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[11]
-
Load Sample: Load the supernatant from the pre-treated sample onto the cartridge.[11]
-
Wash: Wash the cartridge with 5 mL of 0.1 M HCl followed by 2 mL of methanol to remove neutral and acidic interferences.[11]
-
Elute: Elute this compound and melamine with 5 mL of 5% ammonia in 95% methanol.[11]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[11]
Visual Guides
Caption: A logical workflow for troubleshooting low or inconsistent this compound signals.
Caption: A diagram illustrating the setup for a post-column infusion experiment.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
Improving peak shape and sensitivity for Melamine-d6 in HPLC
Welcome to our dedicated support center for scientists and researchers working with Melamine-d6 in HPLC applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods, improve peak shape, and enhance sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to unlabeled Melamine?
A1: The chromatographic behavior of this compound is expected to be nearly identical to that of unlabeled melamine. The deuterium labeling should not significantly alter its polarity or chemical properties under typical reversed-phase or HILIC conditions. Both compounds are polar and basic in nature.[1]
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for this compound, a basic compound, is commonly caused by secondary interactions between the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[2][3] These interactions lead to a non-ideal peak shape where the latter half of the peak is drawn out.[2][4]
Q3: Can the mobile phase pH influence the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical factor. Since this compound is a basic compound (pKa around 5), operating at a mid-range pH can lead to interactions with ionized silanols, causing peak tailing.[1][3] Adjusting the pH to a lower value (e.g., below 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[2][5]
Q4: What type of HPLC column is best suited for this compound analysis?
A4: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase columns can be used for melamine analysis. HILIC columns are often preferred as they provide good retention for polar compounds like melamine.[6] Some methods also successfully employ reversed-phase columns like C8 or ODS (C18) with specific mobile phases.[7][8] The choice depends on the sample matrix and desired separation.
Q5: How can I improve the sensitivity of my this compound assay?
A5: To enhance sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Use Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte.[7][9]
-
Increase Column Efficiency: Employ columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) to obtain narrower and taller peaks.[10]
-
Reduce System Dead Volume: Use smaller internal diameter and shorter connection tubing to minimize peak broadening.[10]
-
Decrease Column Internal Diameter: Using a column with a smaller internal diameter can increase the analyte concentration at the detector.[10]
-
Optimize Detector Settings: Ensure the detector wavelength is set to the absorbance maximum of melamine (around 240 nm) for UV detectors.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
}
Detailed Steps:
-
Evaluate Mobile Phase pH: As this compound is basic, a low pH mobile phase is recommended to minimize silanol interactions.[2][5]
-
Action: Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer like ammonium formate or phosphate.
-
-
Incorporate Mobile Phase Additives: If adjusting the pH is not sufficient, a competing base can be added to the mobile phase.
-
Action: Add a small concentration of an amine modifier like triethylamine (TEA) to the mobile phase. This will compete with this compound for interaction with active silanol sites.[5]
-
-
Assess Column Chemistry: The type and quality of the HPLC column play a significant role.
-
Action: Utilize a modern, high-purity silica column that is well end-capped. End-capping reduces the number of available free silanol groups.[2] If tailing persists on a reversed-phase column, consider switching to a HILIC column, which operates under a different retention mechanism that can be advantageous for polar compounds like melamine.[6]
-
Issue 2: Low Sensitivity / Poor Signal-to-Noise
}
Detailed Steps:
-
Enhance Sample Preparation: A clean and concentrated sample is crucial for good sensitivity.[9]
-
Action: Develop a Solid Phase Extraction (SPE) protocol to remove matrix interferences and concentrate the this compound before HPLC analysis. Strong cation exchange (SCX) SPE cartridges are effective for this purpose.[7]
-
-
Minimize System and Column Volume: Reducing the volume in which the analyte peak is diluted will increase its height.
-
Action: If possible, switch to a column with a smaller internal diameter (e.g., from 4.6 mm to 2.1 mm). Also, ensure that all connecting tubing is as short and narrow as possible to minimize extra-column band broadening.[10]
-
-
Increase Column Efficiency: More efficient columns produce sharper, taller peaks.
-
Action: Replace a column packed with larger, fully porous particles with one containing smaller particles or superficially porous (core-shell) particles. This will increase the number of theoretical plates and improve peak shape and height.[10]
-
-
Verify Detector Parameters: Incorrect detector settings can lead to a significant loss of signal.
-
Action: Confirm that the UV detector is set to the wavelength of maximum absorbance for melamine, which is approximately 240 nm.[6]
-
Experimental Protocols
Protocol 1: Sample Preparation using Strong Cation Exchange (SCX) SPE
This protocol is adapted for the cleanup of this compound from a liquid matrix.
-
Conditioning: Condition a SampliQ SCX SPE cartridge (e.g., 3 mL, 60 mg) with 5 mL of methanol followed by 6 mL of water.[7]
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a flow rate of less than 1 mL/min.[7]
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.[7]
-
Elution: Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.[7]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50 °C. Reconstitute the residue in 1.0 mL of the mobile phase.[7]
Protocol 2: HILIC-HPLC Method for this compound
This is an example of an isocratic HILIC method suitable for this compound.
-
HPLC Column: VisionHT™ HILIC, 5µm, 4.6 x 250mm[6]
-
Mobile Phase: Acetonitrile:10mM Ammonium Acetate in Water (95:5)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 10 µL[6]
-
Detector: UV at 240 nm[6]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Linearity Range | 40 - 4000 ng | Standard | [6] |
| SPE Recovery | 92% | Ham | [6] |
| Quantitation Limit | 0.05 µg/g | Milk | [8] |
| Recovery (Spiked Milk) | > 96.8% | Milk | [8] |
References
- 1. helixchrom.com [helixchrom.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. perlan.com.pl [perlan.com.pl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Stability of Melamine-d6 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Melamine-d6 in various storage and experimental conditions.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound, offering a logical approach to problem-solving.
Issue 1: Inconsistent or Inaccurate Quantification When Using this compound as an Internal Standard
-
Symptoms:
-
High variability in analytical results.
-
Poor reproducibility of quality control (QC) samples.
-
Drifting calibration curves.
-
Appearance of an unexpected peak at the m/z of the non-labeled melamine.
-
-
Possible Cause:
-
Hydrogen-Deuterium (H/D) Exchange: The most significant stability issue with this compound is the exchange of its deuterium atoms with protons from the surrounding environment. This is particularly problematic in protic solvents (e.g., water, methanol, ethanol) and under acidic or basic conditions. The amine groups (-ND₂) of this compound are susceptible to this exchange, leading to a decrease in the deuterated standard's concentration and an increase in the concentration of partially or fully protonated melamine.[1]
-
-
Troubleshooting Steps:
-
Solvent and Reagent Check:
-
pH of the Medium:
-
Action: Measure the pH of your sample and mobile phase.
-
Rationale: Acidic or basic conditions can catalyze the H/D exchange.[3] Aim for a neutral pH where possible.
-
-
Method Validation:
-
Action: Perform a simple experiment to confirm H/D exchange. Incubate a solution of this compound in your analytical mobile phase or sample matrix for varying durations (e.g., 0, 2, 4, 8, and 24 hours) at the autosampler temperature. Analyze the samples and monitor the signal intensity of both this compound and non-labeled melamine.
-
Rationale: A decrease in the this compound signal and/or an increase in the melamine signal over time is a direct indication of H/D exchange.
-
-
Issue 2: Gradual Decrease in this compound Purity Over Time in Storage
-
Symptoms:
-
The apparent purity of the this compound standard, as determined by analysis, decreases with each use.
-
Increased background signal for unlabeled melamine in new experiments.
-
-
Possible Cause:
-
Improper Storage Conditions: Exposure to moisture, light, or elevated temperatures can potentially degrade the compound or facilitate H/D exchange even in the solid state over long periods.
-
Contamination of Stock Solutions: Repeatedly opening and closing the container of the solid material or stock solution can introduce atmospheric moisture.
-
-
Troubleshooting Steps:
-
Review Storage Protocol:
-
Action: Ensure that both the solid material and any stock solutions are stored under the recommended conditions.
-
Rationale: Proper storage is crucial for maintaining the integrity of the standard.
-
-
Aliquot Stock Solutions:
-
Action: Prepare single-use aliquots of your this compound stock solution.
-
Rationale: This practice minimizes the number of times the main stock is exposed to the atmosphere, reducing the risk of contamination and degradation.
-
-
Use of Aprotic Solvents for Stock Solutions:
-
Action: Prepare stock solutions in a high-quality aprotic solvent.
-
Rationale: Aprotic solvents do not have exchangeable protons and will not contribute to the H/D exchange of this compound in the stock solution.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[2][5]
Q2: In which solvents is this compound stable?
A2: this compound is most stable in aprotic solvents that do not have exchangeable protons. Examples include Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Dichloromethane (DCM).[4][5]
Q3: Can I use this compound in aqueous solutions or with protic mobile phases for LC-MS?
A3: It is strongly advised against using this compound in aqueous or other protic solvents for quantitative applications.[1][2] The deuterium atoms on the amine groups are readily exchangeable with protons from the solvent, which will compromise the accuracy and reproducibility of your results.[1] If a stable isotope-labeled internal standard is required for an aqueous system, consider using a standard with labels in non-exchangeable positions, such as Melamine-¹³C₃ or Melamine-¹⁵N₃.[1]
Q4: How can I minimize hydrogen-deuterium exchange during my experiment?
A4: If you must work in a protic environment for a short period, you can try to minimize the exchange by keeping the temperature low and the pH as close to neutral as possible.[3] However, for quantitative analysis, it is best to avoid protic solvents altogether.
Q5: How does H/D exchange affect my analytical results?
A5: H/D exchange leads to a decrease in the concentration of your deuterated internal standard and a corresponding increase in the concentration of the unlabeled analyte (or partially deuterated intermediates). This will cause an underestimation of the true concentration of your analyte of interest.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerator) | To minimize potential degradation over time.[2][5] |
| Storage Container | Tightly sealed, opaque vial | To protect from moisture and light. |
| Solvent for Stock Solutions | High-purity aprotic solvents (e.g., DMSO, Acetonitrile) | To prevent H/D exchange in the stock solution.[4][5] |
| Handling | Handle in a dry environment (e.g., glove box) if possible. | To minimize exposure to atmospheric moisture. |
| Aliquoting | Prepare single-use aliquots of stock solutions. | To prevent contamination and degradation of the main stock. |
Table 2: Qualitative Stability of this compound in Different Solvent Types
| Solvent Type | Stability Concern | Mitigation Strategy |
| Protic Solvents (e.g., Water, Methanol) | High risk of rapid Hydrogen-Deuterium (H/D) exchange. | Avoid use for quantitative applications.[1][2] If unavoidable, minimize contact time, maintain low temperature and neutral pH. |
| Aprotic Solvents (e.g., DMSO, Acetonitrile) | Generally stable. | Recommended for preparing stock and working solutions.[4][5] |
| Acidic or Basic Solutions | H/D exchange is catalyzed under these conditions. | Avoid use. Buffer solutions to a neutral pH if possible.[3] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in an Analytical Solution
This protocol provides a general framework for users to evaluate the stability of this compound in their specific experimental conditions.
-
Objective: To determine the rate of hydrogen-deuterium exchange of this compound in a given solvent system over time.
-
Materials:
-
This compound
-
Non-labeled Melamine analytical standard
-
The solvent system to be tested (e.g., mobile phase, sample diluent)
-
LC-MS system
-
-
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., Acetonitrile).
-
Prepare a working solution of this compound by diluting the stock solution with the solvent system to be tested to a final concentration relevant to your assay.
-
Prepare a standard solution of non-labeled Melamine in the same solvent system.
-
-
Time-Point Analysis:
-
Inject the working solution of this compound onto the LC-MS system at time zero (t=0) and acquire the data.
-
Store the working solution under the same conditions as your typical samples (e.g., autosampler at a specific temperature).
-
Inject the working solution at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Inject the non-labeled Melamine standard to confirm its retention time and mass transition.
-
-
Data Analysis:
-
Monitor the peak area or signal intensity for the mass transition of this compound at each time point.
-
Monitor the peak area or signal intensity for the mass transition of non-labeled Melamine at each time point in the this compound working solution injections.
-
Plot the signal intensity of this compound versus time. A significant decrease indicates instability.
-
Plot the signal intensity of non-labeled Melamine versus time. A significant increase indicates the formation of the unlabeled compound due to H/D exchange.
-
-
Mandatory Visualization
References
- 1. 三聚氰胺-d6 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 13550-89-5 - BuyersGuideChem [buyersguidechem.com]
Technical Support Center: Troubleshooting Poor Recovery of Melamine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Melamine-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can arise from several factors during sample preparation. The primary causes can be categorized as:
-
Suboptimal Extraction Conditions: The chosen extraction method, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may not be optimized for your specific sample matrix. This includes the use of an incorrect solvent, improper pH, or an inappropriate SPE sorbent.[1]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, milk, soil) can interfere with the extraction process or subsequent analysis, leading to ion suppression or enhancement in LC-MS/MS.[2][3]
-
Analyte Loss due to Adsorption: this compound can adsorb to the surfaces of labware, such as glass or plastic tubes, leading to significant losses during sample handling and extraction.[1][4]
-
Incomplete Elution (SPE): The elution solvent may not be strong enough or used in sufficient volume to completely desorb this compound from the SPE cartridge.[4][5]
-
Analyte Breakthrough (SPE): During sample loading, this compound may not be adequately retained by the sorbent and is lost in the flow-through. This can be due to an incorrect pH, an inappropriate sorbent, or a high flow rate.[5]
-
Analyte Degradation: Although melamine is generally stable, extreme pH or temperature conditions could potentially lead to degradation.[6]
Q2: How does pH influence the extraction recovery of this compound?
The pH of the sample and extraction solvents is a critical factor for the efficient recovery of melamine. Melamine is a weak base, and its state of ionization is pH-dependent.
-
In acidic conditions (pH 3.0-5.0), melamine becomes protonated, which can enhance its interaction with certain SPE sorbents, like cation exchange materials.[7]
-
When the pH is above 6.0, melamine is predominantly in its neutral form.[7] For reversed-phase SPE, maintaining a neutral state is often desirable for retention. The sample should be acidified to a pH at least 2 units below the pKa to ensure it is in its neutral, more retentive form.[5]
-
For elution from certain SPE cartridges, making the elution solvent basic (e.g., with ammonium hydroxide) can neutralize the charge on the sorbent or ionize the analyte, facilitating its release.[1][5]
Q3: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting this compound. The choice depends on the sample matrix, the required cleanliness of the final extract, and the desired throughput.[1]
-
LLE is often simpler and less expensive. However, it may be less efficient for polar compounds like melamine and can result in "dirty" extracts that require further cleanup.
-
SPE generally provides cleaner extracts, leading to reduced matrix effects, and allows for higher concentration factors.[8] It is a widely used technique for melamine analysis in complex matrices like milk and soil.[9][10][11] Various SPE sorbents are available, including reversed-phase (C18), ion-exchange, and molecularly imprinted polymers (MIPs), which offer high selectivity.[7][12]
Q4: What are matrix effects, and how can they be minimized for this compound analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (lower recovery) or enhancement (higher recovery) and is a common issue in LC-MS/MS analysis.[3]
Strategies to minimize matrix effects include:
-
Efficient Sample Cleanup: Utilizing methods like SPE to remove interfering matrix components is crucial.[2][13]
-
Use of an Isotope-Labeled Internal Standard: this compound is an ideal internal standard because it co-elutes with melamine and experiences similar matrix effects, allowing for accurate correction during quantification.[3][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[1]
-
Chromatographic Separation: Optimizing the LC method to separate melamine from co-eluting matrix components can also mitigate these effects.
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing the cause of poor this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic solid-phase extraction of melamine with ampholine-modified hybrid organic-inorganic silica material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Melamine in Milk [sigmaaldrich.com]
- 12. Solid-phase extraction of melamine from aqueous samples using water-compatible molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MS/MS Parameters for Melamine-d6 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Melamine-d6. This compound is a deuterated analog of melamine, commonly used as an internal standard in analytical chemistry for accurate quantification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for this compound detection in MS/MS?
A1: For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. Given the molecular weight of this compound is approximately 132.16 g/mol , the precursor ion to monitor is m/z 133.[2] The fragmentation of this compound is similar to that of unlabeled melamine. The most common product ions result from the loss of ammonia (ND3) and neutral fragments.
A study on the fragmentation of this compound identified several product ions.[3] For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions are recommended:
| Precursor Ion (m/z) | Product Ion (m/z) | Typical Use |
| 133 | 90 | Quantifier |
| 133 | 70 | Qualifier |
Q2: What are the recommended collision energy settings for this compound MRM transitions?
A2: Collision energy is an instrument-dependent parameter that requires optimization to achieve the best signal intensity. However, a good starting point for optimizing the collision energy for this compound can be derived from methods for unlabeled melamine, with further fine-tuning. For the transition of m/z 133 → 90, a starting collision energy of approximately 25-35 eV is recommended. For the m/z 133 → 70 transition, a slightly higher starting collision energy in the range of 35-45 eV may be optimal. It is crucial to perform a collision energy optimization experiment on your specific instrument to determine the ideal values.
Q3: What type of chromatography is best suited for this compound analysis?
A3: Hydrophilic Interaction Chromatography (HILIC) is the most common and effective technique for the separation of melamine and its deuterated internal standard. Melamine is a polar compound, and HILIC provides good retention and peak shape. A typical HILIC method utilizes a mobile phase consisting of a high percentage of organic solvent, such as acetonitrile, with a smaller amount of aqueous buffer.
Troubleshooting Guides
Problem 1: Poor signal intensity or no peak detected for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS parameters | Verify the precursor ion is set to m/z 133 and the product ions are correctly entered. Perform a product ion scan of a this compound standard to confirm the fragment ions. |
| Suboptimal collision energy | Perform a collision energy optimization for each MRM transition to find the value that yields the highest signal intensity. |
| Inefficient ionization | Ensure the electrospray ionization (ESI) source is clean and operating correctly. Optimize source parameters such as capillary voltage, gas flow, and temperature. Melamine and its analogs ionize well in positive ion mode. |
| Chromatographic issues | Ensure the HILIC column is properly equilibrated. Verify the mobile phase composition and pH. A high organic content is necessary for retention in HILIC. |
| Sample degradation | Prepare fresh standards and samples. Melamine is generally stable, but degradation can occur under harsh conditions. |
Problem 2: Chromatographic peak for this compound is broad or tailing.
| Possible Cause | Troubleshooting Step |
| Incompatible sample solvent | The sample should be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. High aqueous content in the sample can lead to poor peak shape in HILIC. |
| Column contamination or aging | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the column. |
| Suboptimal mobile phase | Adjust the mobile phase composition, such as the percentage of organic solvent or the buffer concentration and pH. |
| Secondary interactions | Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to reduce peak tailing caused by interactions with silanol groups on the column. |
Problem 3: Interference or crosstalk between Melamine and this compound.
| Possible Cause | Troubleshooting Step |
| Isotopic contribution from unlabeled melamine | The natural isotopic abundance of carbon-13 in unlabeled melamine can contribute to the signal at the m/z of this compound. This is more pronounced at high concentrations of unlabeled melamine. Ensure that the mass spectrometer has sufficient resolution to distinguish between the two compounds. |
| Presence of unlabeled melamine in the internal standard | Analyze a solution of the this compound internal standard alone to check for the presence of unlabeled melamine. If significant, a new, higher purity standard may be required. |
| In-source fragmentation or hydrogen-deuterium exchange | This can occur in the ion source, where the deuterated standard loses deuterium atoms. Optimize source conditions to minimize this effect. Using a standard with deuterium labels on stable positions of the molecule can also help.[4] |
Experimental Protocols
Optimizing Collision Energy for this compound
This protocol describes how to determine the optimal collision energy for the MRM transitions of this compound.
-
Prepare a this compound standard solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your HILIC mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Set up the mass spectrometer:
-
Set the instrument to product ion scan mode.
-
Select the precursor ion m/z 133.
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate.
-
-
Acquire product ion spectra: Acquire spectra across a range of collision energies (e.g., from 10 to 50 eV in 5 eV increments).
-
Identify optimal product ions: Identify the two most intense and stable product ions from the spectra. These will likely be m/z 90 and m/z 70.[3]
-
Optimize collision energy for each transition:
-
Set the instrument to MRM mode.
-
For each product ion, create a series of experiments where the collision energy is varied in smaller steps (e.g., 2 eV) around the value that gave the highest intensity in the product ion scan.
-
Infuse the standard solution again and monitor the signal intensity for each transition at each collision energy.
-
The collision energy that produces the maximum and most stable signal for each transition is the optimal value.
-
Sample Preparation and LC-MS/MS Analysis Workflow
This workflow is a general guideline for the analysis of samples containing this compound as an internal standard.
Caption: A typical workflow for sample preparation and LC-MS/MS analysis using this compound.
Logical Relationships
The following diagram illustrates the logical relationship for troubleshooting poor signal intensity of this compound.
Caption: A logical troubleshooting workflow for addressing poor signal intensity of this compound.
References
Technical Support Center: Overcoming Analytical Challenges with Melamine-d6 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Melamine-d6 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of melamine where six hydrogen atoms have been replaced with deuterium atoms. It is considered the gold standard for quantitative analysis of melamine using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Because this compound has nearly identical physicochemical properties to melamine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows it to accurately correct for variations in sample preparation, extraction recovery, and instrument response, leading to more precise and accurate quantification of melamine.[3][4]
Q2: What are the most common analytical challenges encountered when using this compound?
A2: The most common challenges include:
-
Matrix Effects: Interference from other components in the sample matrix can suppress or enhance the ionization of melamine and this compound, leading to inaccurate results.[1][5]
-
Isotopic Purity and Cross-Contribution: The this compound standard may contain small amounts of unlabeled melamine or partially deuterated variants.[6] Additionally, the natural abundance of isotopes in melamine can contribute to the signal of this compound.[4][6]
-
Low Signal Intensity or High Variability: These issues can arise from improper storage, handling, or dilution of the internal standard, as well as instrument-related problems.[7][8]
-
Poor Recovery: Suboptimal extraction conditions can lead to the loss of both melamine and this compound during sample preparation.[7]
-
Chromatographic Issues: Although rare for SIL internal standards, slight differences in retention times between the analyte and the internal standard can occur.[5][9]
Q3: How should this compound be properly stored and handled?
A3: Proper storage and handling are critical to maintain the integrity of the internal standard. Always refer to the manufacturer's guidelines.[7] Generally, it is recommended to store the stock solution at the temperature specified by the manufacturer, protected from light.[7] Prepare fresh working solutions and avoid repeated freeze-thaw cycles to prevent degradation.[7]
Troubleshooting Guides
Problem 1: High Variability in this compound Peak Area
High variability in the internal standard's peak area across a sample batch can compromise the accuracy and precision of your results.[7]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from initial extraction to final reconstitution.[7] |
| Pipetting or Dilution Errors | Verify the accuracy and precision of your pipettes. Prepare a fresh working solution of this compound to rule out degradation or incorrect concentration.[8] |
| Matrix Effects | Different sample matrices can cause variable ion suppression or enhancement. Evaluate matrix effects by performing a post-extraction addition experiment.[1] Consider further sample cleanup or dilution to mitigate these effects. |
| Autosampler Issues | Check the autosampler for consistent injection volumes and ensure the temperature is stable to prevent solvent evaporation.[8] |
| Instrument Instability | Perform a system suitability test to check for instrument performance drift.[8] If the analyte-to-internal standard ratio remains consistent, the data may still be valid.[8] |
Problem 2: Low or No Signal for this compound
A weak or absent signal for the internal standard prevents accurate quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage or Degradation | Ensure the this compound stock and working solutions have been stored according to the manufacturer's instructions. Prepare a fresh working solution from the stock.[7] |
| Incorrect Spiking | Double-check the step in your protocol where the internal standard is added to the samples to ensure it was not missed. |
| Mass Spectrometer Settings | Verify that the correct precursor and product ions for this compound are included in the acquisition method and that the collision energy and other MS parameters are optimized. |
| Extraction Inefficiency | The chosen extraction method may not be suitable for melamine. Optimize the extraction solvent, pH, and technique (e.g., LLE, SPE) to improve recovery.[7] |
Problem 3: Isotopic Cross-Contribution and Inaccurate Quantification at Low Concentrations
This issue arises when the signal from melamine interferes with the this compound signal, or vice-versa.[6]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity of this compound | Assess the isotopic purity of the this compound standard by directly infusing a high-concentration solution into the mass spectrometer.[6] If significant levels of unlabeled melamine are present, contact the supplier. |
| Natural Isotope Contribution | Analyze a high-concentration standard of unlabeled melamine and check for any signal in the this compound mass transition. If a contribution is observed, it may be necessary to correct for it mathematically, especially for low-level quantification.[4] |
| In-Source Fragmentation | Optimize the ion source conditions (e.g., temperature, voltages) to minimize the in-source loss of deuterium from this compound.[6] |
Experimental Protocols
Protocol 1: Extraction and Analysis of Melamine in Milk Powder using LC-MS/MS
This protocol is adapted from established methods for the analysis of melamine in dairy products.[10]
1. Sample Preparation and Extraction:
- Weigh 1.0 g of milk powder into a 50 mL polypropylene centrifuge tube.
- Spike the sample with an appropriate amount of this compound internal standard working solution.
- Add 20 mL of an extraction solvent mixture of diethylamine:water:acetonitrile (10:40:50, v/v/v).
- Vortex for 1 minute to mix thoroughly.
- Sonicate the sample for 30 minutes in an ultrasonic water bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
2. Optional Solid Phase Extraction (SPE) Cleanup (for complex matrices):
- Condition a strong cation exchange (SCX) SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.
- Load the sample extract from step 1.7.
- Wash the cartridge with 3 mL of 0.1% formic acid followed by 3 mL of methanol.
- Elute melamine and this compound with 4 mL of 5% ammonia in methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar melamine molecule.[11][12]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the aqueous portion.
- MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Melamine | 127.1 | 85.1 |
| This compound | 133.1 | 90.1 |
Note: These values may require optimization based on the specific instrument used.
Visualizations
Caption: A troubleshooting workflow for issues with this compound.
Caption: An experimental workflow for melamine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
Technical Support Center: Melamine-d6 Stability in HPLC Mobile Phases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the stability of Melamine-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in chromatographic analysis?
A1: this compound is a deuterated form of melamine, commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Its stability is critical because any degradation or exchange of its deuterium atoms with hydrogen from the mobile phase can lead to inaccurate and unreliable quantification of the target analyte, melamine. The primary concern is hydrogen-deuterium (H/D) back-exchange, where the deuterium atoms on the amine groups of this compound are replaced by protons from the mobile phase.
Q2: Which functional groups in this compound are most susceptible to hydrogen-deuterium exchange?
A2: The deuterium atoms on the primary amine (-ND2) groups of the melamine molecule are highly susceptible to exchange with protons from protic solvents like water, methanol, or ethanol, which are common components of HPLC mobile phases. This exchange is catalyzed by both acidic and basic conditions.
Q3: What are the primary factors in the mobile phase that affect the stability of this compound?
A3: The main factors include:
-
pH: Both acidic and basic mobile phases can accelerate the rate of H/D exchange. A neutral or near-neutral pH is generally preferred to minimize this exchange.
-
Protic Solvents: The presence of water, methanol, or other protic solvents in the mobile phase provides a source of protons that can exchange with the deuterium atoms.
-
Temperature: Higher temperatures can increase the rate of degradation and H/D exchange.
-
Buffer Species: The type and concentration of buffer salts can also influence the rate of exchange.
Q4: What are the observable consequences of this compound instability in an LC-MS analysis?
A4: Instability of this compound can manifest in several ways:
-
Loss of Isotopic Purity: The deuterated standard will gradually be replaced by its non-deuterated and partially deuterated counterparts, leading to a decrease in the signal of the fully deuterated ion and an increase in the signal of lower mass ions.
-
Inaccurate Quantification: As the concentration of the deuterated internal standard changes, the analyte-to-internal standard ratio will be skewed, leading to inaccurate quantification of the target analyte.
-
Poor Reproducibility: The extent of H/D exchange can vary between samples and over time, resulting in poor precision and reproducibility of the analytical method.
-
Ghost Peaks: In some cases, partially deuterated species may have slightly different chromatographic retention times, leading to peak tailing or the appearance of "ghost" peaks.
Troubleshooting Guides
Issue 1: Gradual decrease in this compound response over a sequence of injections.
-
Possible Cause: Hydrogen-deuterium exchange with the mobile phase.
-
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: If using an acidic or basic mobile phase, consider adjusting the pH to be closer to neutral (pH 6-8), if compatible with your chromatography.
-
Minimize Water Content: If possible, reduce the percentage of water or other protic solvents in the mobile phase, while maintaining acceptable chromatography.
-
Use Aprotic Solvents: For sample preparation and dilution, prefer aprotic solvents like acetonitrile or DMSO.
-
Control Temperature: Ensure the autosampler and column compartments are temperature-controlled, preferably at a lower temperature, to slow down the exchange rate.
-
Freshly Prepare Mobile Phase: Prepare mobile phases fresh daily to minimize prolonged contact between the standard and the solvent.
-
Issue 2: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: On-column degradation or exchange, or interaction with active sites on the column.
-
Troubleshooting Steps:
-
Assess Column Health: Ensure the column is not degraded. A test with a standard compound can help assess its performance.
-
Change Mobile Phase Modifier: If using a strong acid or base, consider a weaker alternative (e.g., formic acid instead of trifluoroacetic acid).
-
Consider a Different Column: A column with a different stationary phase or end-capping might be less prone to interactions that can catalyze degradation.
-
Inject Freshly Prepared Standard: Inject a freshly prepared solution of this compound to see if the poor peak shape is a result of degradation in the vial over time.
-
Issue 3: Inconsistent quantification and high variability in results.
-
Possible Cause: Uncontrolled and variable H/D exchange across different samples and standards.
-
Troubleshooting Steps:
-
Standardize Sample Preparation Time: Ensure that the time between adding the internal standard to the sample and injection is consistent for all samples, standards, and quality controls.
-
Matrix Effects: Investigate if matrix components are catalyzing the H/D exchange. A post-extraction addition experiment can help diagnose this.
-
Re-evaluate Internal Standard Choice: If the instability of this compound cannot be controlled, consider using a 13C or 15N-labeled melamine internal standard, as these are not susceptible to H/D exchange.
-
Data Presentation
The following tables provide illustrative quantitative data on the potential for deuterium back-exchange based on the mobile phase composition. This data is based on general knowledge of deuterated amine stability and should be used as a guideline for method development and troubleshooting.
Table 1: Illustrative Hydrogen-Deuterium Exchange of this compound in Different Mobile Phase pH (Aqueous/Organic Mobile Phase at Room Temperature over 24 hours)
| Mobile Phase pH | Buffer System (Illustrative) | Estimated % H/D Back-Exchange | Stability Concern |
| < 3 | 0.1% Formic Acid in Water/Acetonitrile | 15 - 30% | High |
| 3 - 5 | 10 mM Ammonium Formate in Water/Acetonitrile | 5 - 15% | Moderate |
| 6 - 8 | 10 mM Ammonium Acetate in Water/Acetonitrile | < 5% | Low |
| > 9 | 10 mM Ammonium Bicarbonate in Water/Acetonitrile | 10 - 25% | High |
Table 2: Illustrative Impact of Organic Modifier on this compound Stability (at pH 4 over 24 hours)
| Organic Modifier (in 50:50 ratio with aqueous buffer) | Estimated % H/D Back-Exchange | Rationale |
| Methanol | 10 - 20% | Protic solvent, can readily exchange protons. |
| Acetonitrile | 5 - 10% | Aprotic solvent, less prone to direct H/D exchange. |
| Tetrahydrofuran (THF) | < 5% | Aprotic solvent, generally good for stability. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in a Given Mobile Phase
Objective: To quantify the rate of hydrogen-deuterium exchange of this compound in a specific mobile phase over time.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working solution in the mobile phase to be tested at a typical concentration used in your analytical method (e.g., 100 ng/mL).
-
Incubation: Store the working solution in an autosampler vial at a controlled temperature (e.g., room temperature or the temperature of your autosampler).
-
Time-Point Analysis: Inject the solution onto the LC-MS system at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Data Acquisition: Monitor the mass transitions for this compound (e.g., m/z 133 -> 88) and its potential back-exchanged products (e.g., Melamine-d5, m/z 132 -> 87; Melamine-d0, m/z 127 -> 85).
-
Data Analysis: Plot the peak area of this compound as a function of time. A decrease in the peak area over time indicates instability. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under stressed conditions to identify potential degradation pathways.
Methodology:
-
Prepare Stress Samples:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound at 80°C for 48 hours.
-
-
Sample Preparation for Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
LC-MS Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability issues.
Validation & Comparative
Navigating Melamine Analysis: A Comparative Guide to Analytical Methods Utilizing Melamine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of melamine in various matrices is critical for ensuring product safety and regulatory compliance. This guide provides an objective comparison of analytical methods for melamine detection, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Melamine-d6 as an internal standard. Experimental data is presented to support the comparison with alternative methods.
The intentional or unintentional contamination of food products and pharmaceuticals with melamine has been a significant public health concern. Consequently, robust and reliable analytical methods are essential for its detection and quantification. Among the various techniques, LC-MS/MS has emerged as the gold standard due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a key component in achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response.[2]
Comparative Analysis of Analytical Methods
While LC-MS/MS with an internal standard is a powerful confirmatory method, other techniques are also employed for melamine analysis, each with its own advantages and limitations.[3][4] The choice of method often depends on the specific application, required sensitivity, sample throughput, and available resources.
| Method | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | 0.01 - 0.05 mg/kg[5] | High sensitivity and selectivity, accurate quantification, effectively mitigates matrix effects.[2] | Higher equipment cost, requires skilled operators.[6] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation with detection based on UV absorbance. | 0.1 - 1 µg/mL[7] | Lower cost, widely available instrumentation.[1] | Lower sensitivity and selectivity compared to MS, susceptible to matrix interference.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography with mass spectrometric detection. | Varies with derivatization | High separation efficiency, confirmatory identification.[3] | Requires a derivatization step for polar analytes like melamine, which can be time-consuming.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on the specific binding of antibodies to melamine. | Screening method, typically qualitative or semi-quantitative. | Rapid screening of a large number of samples, cost-effective.[1] | Potential for cross-reactivity, positive results require confirmation by a more selective method like LC-MS/MS.[3] |
Validation of an LC-MS/MS Method Using this compound
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of melamine in milk powder, utilizing this compound as the internal standard.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999[8] |
| Range | 0.5 - 10 µg/kg[8] |
| Accuracy (Recovery) | 72% - 97%[5] |
| Precision (RSD) | < 5%[5] |
| Limit of Detection (LOD) | 0.2 µg/kg[8] |
| Limit of Quantification (LOQ) | 0.6 µg/kg[8] |
These results demonstrate that the LC-MS/MS method with this compound as an internal standard is highly linear, accurate, and precise for the quantification of melamine at low levels in a complex matrix like milk powder.
Experimental Protocols
Sample Preparation for Melamine Analysis in Milk Powder using LC-MS/MS
This protocol outlines a typical solid-phase extraction (SPE) cleanup for the analysis of melamine in milk powder.
Materials:
-
Milk powder sample
-
Melamine and this compound standards
-
Acetonitrile
-
Ammonium acetate buffer (pH 4)[5]
-
Methanol
-
5% Ammonia in methanol
-
Strong Cation Exchange (SCX) SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 1 g of the milk powder sample into a centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of ammonium acetate buffer (pH 4) and vortex to dissolve the milk powder.[5]
-
Add 10 mL of acetonitrile, vortex, and centrifuge to precipitate proteins.[5]
-
Condition the SCX SPE cartridge with methanol followed by water.[9]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the melamine and this compound with 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography:
-
Column: C18 or HILIC column[10]
-
Mobile Phase A: Water with 0.1% formic acid or ammonium formate[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[8]
-
Gradient: A suitable gradient to separate melamine from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimized declustering potential and collision energy for each transition.[5]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the validation of the analytical method for melamine using this compound.
Caption: Experimental workflow for melamine analysis using LC-MS/MS with this compound.
References
- 1. Comparison of multiple detection methods for melamine - Nanjing Qimai Biotechnology Co., Ltd. [qimaibio.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method validation of determination of melamine in marketed infant formula and milk powder of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijser.in [ijser.in]
- 9. agilent.com [agilent.com]
- 10. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Melamine-d6 vs. 13C-Labeled Melamine in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the commonly used deuterated melamine (Melamine-d6) and the more robust 13C-labeled melamine as internal standards for the quantification of melamine.
In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. They are designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results. However, not all stable isotope-labeled standards are created equal. This guide delves into the critical differences between this compound and 13C-labeled melamine, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your analytical needs.
Performance Comparison: A Clear Winner Emerges
Experimental evidence and established principles of analytical chemistry strongly favor the use of 13C-labeled melamine over its deuterated counterpart. The primary reason lies in the inherent stability and closer physicochemical similarity of the 13C isotope to the native molecule.
| Performance Metric | This compound | 13C-Labeled Melamine | Supporting Evidence |
| Isotopic Stability | Prone to H/D exchange, especially on amine groups, leading to signal instability and inaccurate quantification. | Stable 13C-N bonds prevent isotopic exchange, ensuring consistent signal intensity. | A technical note on a commercially available this compound standard explicitly states it is "unsuitable as a mass spectrometric standard as it contains deuterated amine groups, which are susceptible to proton-deuterium exchange".[1] |
| Chromatographic Co-elution | Potential for chromatographic separation from native melamine (isotope effect), leading to differential matrix effects. | Co-elutes perfectly with native melamine, ensuring identical exposure to matrix components and more accurate correction. | General principles of isotope labeling suggest that the larger relative mass difference in deuterated compounds can lead to chromatographic shifts. |
| Accuracy and Precision | Susceptible to bias and variability due to isotopic instability and potential for differential matrix effects. | Provides higher accuracy and precision due to its stability and co-elution with the analyte. | A study utilizing 13C3-melamine reported a coefficient of variation (CV) of less than 10%, indicating high precision. |
| Recovery | Variable and can be influenced by sample matrix and processing conditions. | Consistent and reliable recovery across different matrices. | The same study reported recovery in the range of 87-110% for 13C3-melamine in various food matrices. |
| Limit of Detection (LOD) | May be compromised by signal instability and background noise from isotopic exchange. | Enables low limits of detection due to stable and clean signal. | A method using 13C3-melamine achieved a limit of detection of 10 µg/kg in complex food matrices. |
The Underlying Science: Why 13C-Labeling Excels
The superiority of 13C-labeled melamine stems from the fundamental properties of the isotopes used. Deuterium (²H) has a significantly larger relative mass difference compared to hydrogen (¹H) than carbon-13 (¹³C) has to carbon-12 (¹²C). This larger mass difference in deuterated compounds can lead to:
-
Isotope Effect: Differences in reaction rates and physicochemical properties, which can cause the deuterated standard to behave differently from the native analyte during chromatography and ionization.
-
H/D Exchange: The deuterium atoms on the amine groups of this compound are susceptible to exchange with protons from the solvent, a phenomenon that can alter the mass of the internal standard and compromise the accuracy of the quantification.
In contrast, the 13C atoms in labeled melamine are integrated into the stable triazine ring structure, making them impervious to exchange. This ensures that the internal standard maintains its mass integrity and behaves virtually identically to the native melamine throughout the analytical workflow.
Experimental Workflows and Logical Relationships
The choice of internal standard directly impacts the reliability of the entire analytical workflow. The following diagram illustrates the logical relationship in the comparison of this compound and 13C-labeled melamine and their influence on the final analytical result.
Caption: Logical flow of internal standard choice impacting analytical performance.
Experimental Protocols
The following are summaries of typical experimental protocols for the analysis of melamine using a stable isotope-labeled internal standard. The protocol using 13C-labeled melamine is based on a validated method, highlighting its successful application.
Protocol for Melamine Analysis using 13C3-Labeled Melamine Internal Standard
This protocol is adapted from the method described by Varelis and Jeskelis (2008) for the analysis of melamine in meat and pet food.
1. Sample Preparation:
-
Extraction: A homogenized sample (e.g., 5 g of fish tissue) is extracted with an aqueous methanol solution.
-
Internal Standard Spiking: A known amount of 13C3-melamine solution is added to the sample extract.
-
Liquid-Liquid Extraction: The extract is further purified by liquid-liquid extraction to remove fats and other interferences.
-
Solid-Phase Extraction (SPE) Clean-up: The extract is passed through an ion-exchange SPE cartridge to isolate melamine and the internal standard from matrix components.
-
Final Solution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The separation is performed using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used.
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both melamine and 13C3-melamine are monitored for quantification.
General Considerations for a Method Using this compound Internal Standard
While not recommended for high-accuracy quantitative analysis, a hypothetical protocol using this compound would follow a similar workflow. However, special attention would be required to:
-
Control of pH: The pH of all solutions would need to be carefully controlled to minimize H/D exchange.
-
Chromatographic Optimization: The chromatographic method would need to be meticulously optimized to ensure the closest possible co-elution of melamine and this compound.
-
Method Validation: Extensive validation would be necessary to assess the stability of the deuterated standard under the specific analytical conditions and in the presence of the sample matrix.
Conclusion and Recommendation
Based on the available evidence and fundamental analytical principles, 13C-labeled melamine is the unequivocally superior choice as an internal standard for the quantitative analysis of melamine. Its isotopic stability and identical chromatographic behavior to the native analyte ensure the highest level of accuracy and precision. While this compound may be a more readily available or less expensive option, its inherent instability and potential for chromatographic separation introduce significant risks of analytical error, making it unsuitable for applications demanding high data quality and reliability. For researchers, scientists, and drug development professionals, investing in 13C-labeled melamine as an internal standard is a critical step towards generating robust and defensible analytical results.
References
Inter-laboratory Insights on Melamine Analysis Utilizing Melamine-d6
The accurate quantification of melamine, a nitrogen-rich industrial chemical, in various matrices is crucial for ensuring food safety and public health. The use of an isotope-labeled internal standard, such as Melamine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach for achieving reliable and accurate results by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of method performance from different studies, outlines a general experimental protocol, and visualizes the analytical workflow.
Comparative Performance Data
The following table summarizes the performance characteristics of melamine analysis using an isotope dilution LC-MS/MS method from various studies. It is important to note that the performance metrics are influenced by the sample matrix and the specific laboratory's validated method.
| Performance Metric | Study 1: Milk Powder | Study 2: Placenta | Study 3: Infant Formula | Study 4: Powdered Infant Formula |
| Recovery (%) | 78.7 - 126.3 | 63.9 - 83.9 | >80 | 100 ± 7.9 |
| Precision (RSD, %) | Not Specified | 0.89 - 27.07 (intra- and inter-assay) | <10 | <8 |
| Limit of Detection (LOD) | 13 µg/kg | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 5 ng/mL | Not Specified | 0.5 µg/g |
| Linearity (r) | >0.995 | >0.995 | Not Specified | >0.993 |
Note: The data presented is a synthesis from multiple independent validation studies and not from a direct inter-laboratory comparison study.
General Experimental Protocol
The analysis of melamine using an isotope dilution method with this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation:
-
Extraction: A known amount of the sample (e.g., 1g of milk powder) is typically extracted with a suitable solvent mixture. A common extraction solvent is a mixture of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve extraction efficiency.[1][2]
-
Internal Standard Spiking: A precise amount of this compound internal standard solution is added to the sample extract at the beginning of the preparation process to correct for any losses during sample processing.
-
Protein Precipitation: For high-protein matrices like milk and infant formula, a protein precipitation step is often necessary. This is commonly achieved by adding a high volume of acetonitrile.[1][2]
-
Purification/Cleanup: The extract is then centrifuged, and the supernatant may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[3]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into an LC system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of the polar melamine molecule.[4] The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both melamine and this compound are monitored for quantification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of melamine using an isotope dilution LC-MS/MS method.
Signaling Pathway of Analysis
The underlying principle of isotope dilution mass spectrometry (IDMS) is the addition of a known amount of an isotopically labeled version of the analyte to the sample.[5] The labeled compound (e.g., this compound) is chemically identical to the native analyte (melamine) and therefore behaves similarly during extraction, cleanup, chromatography, and ionization.[5] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or instrument response.
References
- 1. An isotope dilution liquid chromatography-mass spectrometry method for detection of melamine in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of analytical method of melamine in placenta from pregnant women by isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. restek.com [restek.com]
- 5. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Melamine-d6 for Linearity and Recovery Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melamine-d6 as an internal standard in linearity and recovery studies for melamine quantification, particularly in the context of mass spectrometry-based methods. We will explore its performance in relation to more stable isotope-labeled alternatives and provide supporting data and experimental protocols for informed decision-making in analytical method development.
Executive Summary
This compound, a deuterium-labeled analog of melamine, has been utilized as an internal standard in analytical chemistry to enhance the accuracy of quantification. However, a critical consideration for its use is the potential for hydrogen-deuterium exchange (HDX) at its amine groups, which can impact the stability of the label and, consequently, the reliability of the analytical results. This guide presents a comparative analysis of this compound against more stable isotopically labeled internal standards, such as ¹³C₃-melamine and ¹⁵N₃-melamine, supported by experimental data on linearity and recovery from various studies. While direct head-to-head comparative studies are limited, the available data and theoretical considerations suggest that for high-accuracy quantitative analysis, particularly in complex matrices, the use of ¹³C- or ¹⁵N-labeled melamine standards is preferable to mitigate the risks associated with isotopic instability.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize quantitative data from studies utilizing different isotopically labeled internal standards for melamine analysis. This allows for a comparative assessment of their performance in terms of linearity and recovery.
Table 1: Linearity of Melamine Quantification Using Various Internal Standards
| Internal Standard | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
| Not Specified | HPLC | Food Simulant | 0.5 - 10 µg/mL | >0.99 | [1] |
| Not Specified | LC-MS/MS | Milk Powder | 10 - 1000 ng/mL | 0.9928 | [2] |
| ¹³C₃-¹⁵N₃-melamine | UPLC-MS/MS | Infant Formula & Milk | 0.02 - 20 ppm | >0.99 | |
| ¹³C₃-melamine | LC-MS/MS | Infant Formula | Not Specified | >0.99 | [3] |
| ¹⁵N₃-melamine | ID LC-MS | Milk Powder | Not Specified | Not Specified | [4] |
Table 2: Recovery Studies for Melamine Analysis Using Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Spike Levels | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Not Specified | HPLC | Food Simulant | 1, 2.5, 10 µg/mL | 94.9 - 103.2 | <5 | [1] |
| ¹³C₃-melamine | LC-MS/MS | Meat & Pet Food | 10 µg/kg, 100 µg/kg | 87 - 112 | <10 | [5] |
| ¹⁵N₃-melamine | ID LC-MS | Milk Powder | 50, 100, 250 µg/kg | 78.7 - 126.3 | Not Specified | [4] |
| ¹³C₃-¹⁵N₃-melamine | GC-MS/MS | Egg | 0.1, 0.5, 1.0 mg/kg | 75.7 - 122.5 | 2.6 - 22.8 | [6] |
| Not Specified | GC/MS | Dairy Products | 1 ppm | ~120 | Not Specified | [7] |
The Critical Issue of Hydrogen-Deuterium Exchange with this compound
Deuterium-labeled internal standards are widely used due to their cost-effectiveness compared to ¹³C or ¹⁵N labeling. However, the stability of the deuterium label is paramount. In this compound, the deuterium atoms are attached to nitrogen atoms in the amine groups. These protons are known to be labile and can exchange with protons from the surrounding solvent (e.g., water or methanol in the mobile phase) during sample preparation and analysis.[8] This phenomenon, known as hydrogen-deuterium exchange (HDX), can lead to a shift in the isotopic distribution of the internal standard, compromising the accuracy of quantification.
In contrast, ¹³C and ¹⁵N are incorporated into the stable carbon-nitrogen backbone of the melamine molecule. These labels are not susceptible to exchange under typical analytical conditions, providing a more robust and reliable internal standard for isotope dilution mass spectrometry.[5][9]
Experimental Protocols
Below are generalized experimental protocols for melamine analysis using an internal standard, based on common practices found in the literature.
Protocol 1: Sample Preparation for Melamine Analysis in Milk Powder
-
Sample Weighing: Accurately weigh 1 gram of the homogenized milk powder sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound, ¹³C₃-melamine, or ¹⁵N₃-melamine) to the sample.
-
Extraction: Add 10 mL of a suitable extraction solvent (e.g., 50:50 acetonitrile/water or a solution containing a weak acid like formic acid to aid protein precipitation).
-
Homogenization: Vortex the mixture vigorously for 1-2 minutes and/or sonicate for 15-30 minutes to ensure thorough extraction.
-
Protein Precipitation & Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to precipitate proteins and separate the supernatant.
-
Supernatant Collection: Carefully collect the supernatant for further cleanup or direct analysis.
-
Optional: Solid Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step using a cation exchange cartridge can be employed to remove interferences.
-
Final Preparation: The final extract is typically filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the retention of the polar melamine molecule.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the standard technique for melamine analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more transitions from the precursor ion to product ions are monitored for both melamine and the internal standard for quantification and confirmation.
-
Mandatory Visualization
Caption: Workflow for melamine analysis using an internal standard.
Caption: Pros and cons of different melamine internal standards.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and accurate quantitative analytical methods. While this compound offers a more cost-effective option, its inherent risk of hydrogen-deuterium exchange presents a significant drawback that can compromise analytical accuracy. For applications demanding the highest level of confidence in quantitative results, such as in clinical and food safety testing, the use of stable-isotope labeled internal standards like ¹³C₃-melamine or ¹⁵N₃-melamine is strongly recommended. The higher initial cost of these standards is justified by the increased reliability and defensibility of the data generated. Researchers and drug development professionals should carefully weigh the analytical requirements of their studies against the potential limitations of this compound when selecting an internal standard for melamine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An isotope dilution liquid chromatography-mass spectrometry method for detection of melamine in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Melamine-d6 as an Internal Standard for Melamine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melamine-d6 as an internal standard against other commonly used stable isotope-labeled (SIL) analogues for the quantitative analysis of melamine. The selection of an appropriate internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of analytical methods, particularly in complex matrices such as food and biological samples. This document summarizes key performance indicators based on experimental data and presents detailed analytical protocols.
Introduction to Internal Standards in Melamine Analysis
The illegal adulteration of food products with melamine to artificially inflate their apparent protein content has necessitated the development of robust and reliable analytical methods for its detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity. The use of an isotope-labeled internal standard is crucial in LC-MS/MS to correct for variations during sample preparation and analysis, such as extraction losses and matrix-induced ion suppression or enhancement.[1] An ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical behavior.[2] Commonly used internal standards for melamine analysis include deuterium-labeled (this compound), carbon-13-labeled (¹³C₃-melamine), and nitrogen-15-labeled (¹⁵N₃-melamine) analogues.
Comparative Performance Analysis
The choice between different isotope-labeled internal standards can significantly impact analytical accuracy. While all are designed to mimic the behavior of melamine, subtle differences in their physicochemical properties can lead to variations in performance.
A key study directly compared the electrospray ionization (ESI) responses and matrix effects of ¹³C₃-melamine, ¹³C₃+¹⁵N₃-melamine, and ¹⁵N₃-melamine. The findings revealed that ¹³C-labeled melamine had minimal impact on the ionization of native melamine. In contrast, ¹⁵N-labeled melamine exhibited a significant ion suppression effect on melamine, which could lead to result deviations of up to 59% in certain matrices.[3]
While a direct comparative study including this compound was not identified, general principles regarding deuterium-labeled standards can be applied. Deuterium labeling can sometimes lead to slight chromatographic shifts relative to the unlabeled analyte due to the kinetic isotope effect.[4][5] This separation can result in differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting interferences, potentially compromising accuracy.[4] Carbon-13 labeled standards are often considered the "gold standard" as the small mass increase rarely affects chromatographic retention time, ensuring near-perfect co-elution.[2][4]
The following table summarizes the performance characteristics of different melamine internal standards based on published validation data.
| Performance Parameter | This compound | ¹³C₃-Melamine | ¹³C₃¹⁵N₃-Melamine | Notes |
| Linearity (r²) | >0.99 | >0.99[6] | >0.99 | All standards generally provide excellent linearity over typical concentration ranges. |
| Recovery (%) | Not specified | 87 - 110[7][8] | 99 - 102[9] | Recovery is highly dependent on the matrix and extraction method. ¹³C-labeled standards show high and consistent recoveries across various food matrices.[7][8] |
| Precision (% RSD) | Not specified | < 10[7][8] | Not specified | Method precision is typically excellent when using isotope dilution, with RSDs well below 15%. |
| Limit of Quantitation (LOQ) | Method dependent | 10 µg/kg[7][8] | 20 µg/kg (ppb) | LOQs are influenced by the entire analytical system, not just the internal standard. |
| Matrix Effects | Potential for differential effects due to chromatographic shift. | Minimal ion suppression effects on melamine.[3] | Not specified, but expected to be minimal. | ¹³C-labeling is preferred for minimizing differential matrix effects.[3] |
| Cost & Availability | Generally lower cost than ¹³C-labeled standards. | Higher cost. | Highest cost. | Cost and commercial availability can be a factor in method development. |
Experimental Protocols
This section provides a detailed, generalized methodology for the analysis of melamine in milk powder using an isotope-labeled internal standard. This protocol is a synthesis of established methods.[9][10][11]
Materials and Reagents
-
Standards: Melamine, this compound (or other SIL-IS)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Ammonium hydroxide
-
Solid Phase Extraction (SPE): Strong Cation Exchange (SCX) cartridges
Sample Preparation and Extraction
-
Weighing: Accurately weigh 1.0 g of milk powder into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard solution.
-
Reconstitution: Add 4 mL of LC-MS grade water and vortex thoroughly to dissolve the powder.
-
Protein Precipitation & Extraction: Add 6 mL of 2.5% aqueous formic acid. Vortex for 30 seconds, sonicate for 30 minutes, and then mix on a multivortex mixer for another 30 minutes.[10]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for SPE cleanup.
Solid Phase Extraction (SPE) Cleanup
This step is crucial for removing matrix components that can interfere with the analysis. A strong cation exchange (SCX) mechanism is typically used.
-
Conditioning: Condition the SCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.[9]
-
Loading: Load the supernatant collected from the sample preparation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interfering substances.[9]
-
Elution: Elute the melamine and the internal standard from the cartridge with 4 mL of 5% ammonium hydroxide in methanol.[9]
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with ammonium formate).
LC-MS/MS Analysis
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of the polar melamine molecule.[6]
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with high organic content (e.g., 95% B) and gradually increases the aqueous portion.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Melamine: 127 -> 85 (Quantifier), 127 -> 68 (Qualifier)[6]
-
This compound: 133 -> 89 (Quantifier)
-
¹³C₃-Melamine: 130 -> 87 (Quantifier)
-
Conclusion
For the accurate quantification of melamine, a stable isotope-labeled internal standard is indispensable. While this compound is a viable and cost-effective option, analysts should be aware of the potential for chromatographic separation from the native analyte, which could introduce bias in the presence of significant matrix effects. ¹³C₃-Melamine is often considered the superior choice as it is less likely to exhibit chromatographic shifts and has been shown to have minimal ion suppression effects, thereby providing the most accurate correction. The selection of an internal standard should be based on a balance of performance requirements, cost, and a thorough validation of the analytical method for the specific matrix of interest.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glsciences.cn [glsciences.cn]
- 7. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fssai.gov.in [fssai.gov.in]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Melamine Quantification: A Cross-Validation Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of melamine in food matrices, with a specific focus on the cross-validation of methods utilizing different internal standards. The selection of an appropriate internal standard is critical for achieving accurate and reliable results by compensating for variations in sample preparation and instrumental analysis. This document offers a detailed examination of common techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), and the performance of their respective internal standards.
Key Performance Indicators: A Comparative Summary
The following table summarizes the quantitative performance of different analytical methods for melamine detection, each employing a distinct internal standard. It is important to note that these data are compiled from various studies and do not represent a direct head-to-head comparison under identical experimental conditions.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| LC-MS/MS | ¹³C₃-Melamine | Infant Formula, Pork & Fish Tissue | - | 25 µg/kg | - | - |
| LC-MS/MS | ¹³C₃¹⁵N₃-Melamine | Milk | - | 2.5 ng/mL | 88-98 | <6 |
| GC-MS | 2,6-diamino-4-chloropyrimidine | Infant Formula, Soy Meal | - | 0.25 ppm | - | - |
| GC-MS | Benzoguanamine | Infant Formula | - | 1 µg/g | - | - |
| HPLC-UV | Resorcinol | Rice Concentrates | - | - | 99-100 | <5 |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for melamine, from initial sample processing to final data analysis and method comparison.
Caption: A generalized workflow for the cross-validation of analytical methods for melamine detection.
Detailed Experimental Protocols
LC-MS/MS with ¹³C₃-Melamine Internal Standard
This method is widely regarded as the gold standard for melamine analysis due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Weigh 1.0 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of ¹³C₃-melamine internal standard solution.
-
Add 10 mL of 50:50 (v/v) acetonitrile/water.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The supernatant is subjected to solid-phase extraction (SPE) cleanup using a mixed-mode cation exchange cartridge.
-
The cartridge is washed with methanol and the melamine is eluted with 5% ammonium hydroxide in methanol.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both melamine and ¹³C₃-melamine.
-
GC-MS with 2,6-diamino-4-chloropyrimidine Internal Standard
This method requires derivatization to increase the volatility of melamine for gas chromatographic analysis.
-
Sample Preparation:
-
A 0.5 g sample is extracted with a solution of diethylamine, water, and acetonitrile (10:40:50, v/v/v) via sonication.
-
After centrifugation, the supernatant is filtered and evaporated to dryness.
-
The residue is reconstituted in pyridine, and the internal standard, 2,6-diamino-4-chloropyrimidine, is added.
-
A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added, and the mixture is heated to form trimethylsilyl (TMS) derivatives of melamine.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatives of melamine and the internal standard.
-
HPLC-UV with Resorcinol Internal Standard
This method offers a more accessible and cost-effective alternative to mass spectrometry-based methods, suitable for screening purposes.
-
Sample Preparation:
-
A leaching process using the mobile phase is employed for sample preparation.
-
The sample is mixed with the mobile phase and sonicated.
-
The mixture is then centrifuged, and the supernatant is filtered prior to injection.
-
-
Chromatographic Conditions:
-
HPLC Column: A cyano (CN) column.
-
Mobile Phase: An isocratic mobile phase consisting of a sodium phosphate buffer and acetonitrile.
-
Detection: UV detection at 220 nm.
-
Signaling Pathways and Logical Relationships in Method Validation
The selection of an appropriate analytical method and internal standard is a critical decision-making process guided by several factors. The following diagram illustrates the logical relationships influencing this choice.
Caption: Decision pathway for selecting an analytical method and internal standard for melamine analysis.
Detecting Melamine at Trace Levels: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of melamine, a potential adulterant and toxic substance, is of paramount importance. This guide provides a comprehensive comparison of analytical methods for melamine detection, with a focus on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Melamine-d6 as an internal standard. Experimental data on the limits of detection (LOD) and quantification (LOQ) for various techniques are presented to aid in method selection and validation.
The intentional adulteration of food and pharmaceutical ingredients with melamine to artificially inflate protein content has necessitated the development of robust and sensitive analytical methods. While various techniques exist, LC-MS/MS with an isotopically labeled internal standard like this compound offers superior accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Performance Comparison of Analytical Methods
The choice of analytical method for melamine detection depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for melamine using different techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | 0.01 mg/kg[1] | 0.05 mg/kg[1] | Raw Milk & Dairy Products |
| 25 µg/kg[2] | - | Tissue & Liquid Formula | |
| 200 µg/kg[2] | - | Dry Infant Formula | |
| GC-MS/MS | 0.002 mg/kg[1] | 0.005 mg/kg[1] | Milk & Milk Products |
| GC/MS | 0.0025 mg/kg[3] | 0.05 mg/kg[3] | Milk Products |
| - | 0.01 mg/mL | - | |
| HPLC-DAD | 0.1 µg/mL[4] | - | Pet Food |
| 0.03 mg/kg[5] | 0.1 mg/kg[5] | Infant Formula | |
| 18 µg/kg[6] | 60 µg/kg[6] | Protein Supplements | |
| 0.03 µg/mL | - | - | |
| ELISA | 0.02 µg/mL[4] | - | Pet Food |
| 5 ppb[7] | - | - | |
| 2 ppb - 1000 ppb | - | Various | |
| SERS | 1 ppb[8] | - | - |
Experimental Protocol: Quantification of Melamine by LC-MS/MS using this compound
This protocol outlines a typical procedure for the quantification of melamine in a complex matrix, such as milk powder, using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation and Extraction
-
Weighing: Accurately weigh 1.0 g of the homogenized milk powder sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 50:50 v/v) to the tube.
-
Homogenization: Vortex the sample for 1 minute and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the retention of polar compounds like melamine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Ionization Source Parameters: Optimized for melamine and this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for melamine and this compound.
-
Melamine: e.g., m/z 127 -> 85
-
This compound: e.g., m/z 133 -> 89
-
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of melamine to the peak area of this compound against the concentration of melamine standards.
-
The concentration of melamine in the sample is determined by interpolating the peak area ratio of the sample onto the calibration curve.
Experimental Workflow
Caption: Experimental workflow for melamine quantification.
Conclusion
The LC-MS/MS method using an isotopically labeled internal standard such as this compound stands out as the gold standard for the reliable and sensitive quantification of melamine in various matrices. Its high specificity and ability to mitigate matrix effects ensure accurate results, which are crucial for regulatory compliance and consumer safety. While other methods like GC-MS, HPLC-DAD, and ELISA offer viable alternatives for screening or in situations with different resource availability, the superior performance of LC-MS/MS makes it the preferred method for confirmatory analysis and trace-level quantification. Researchers and professionals in drug development should consider the specific requirements of their application when selecting the most appropriate analytical technique for melamine detection.
References
- 1. besjournal.com [besjournal.com]
- 2. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 3. agilent.com [agilent.com]
- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 5. Determinations of Melamine Residue in Infant Formula Brands Available in Iran Market Using by HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. researchgate.net [researchgate.net]
Melamine-d6 in Regulatory Compliance Testing: A Comparative Suitability Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision impacting the accuracy and reliability of quantitative analytical data. This guide provides a comprehensive assessment of Melamine-d6 for regulatory compliance testing, comparing its performance against alternative stable isotope-labeled standards, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards in mass spectrometry-based quantitative analysis is a well-established practice to correct for analyte loss during sample preparation and for variations in instrument response. This compound, a deuterated analog of melamine, has been considered for this purpose. However, its suitability is a subject of critical evaluation due to the inherent chemical properties of deuterium labeling on amine groups.
The Challenge with Deuterated Amine Groups
A significant drawback of using this compound as an internal standard in mass spectrometry is the susceptibility of its deuterated amine groups to hydrogen-deuterium (H-D) exchange. This phenomenon can occur in protic solvents or under certain instrumental conditions, leading to a dynamic and unpredictable isotopic composition of the standard. Such instability can compromise the accuracy and precision of quantitative measurements. For this reason, some suppliers explicitly state that this compound is an unsuitable mass spectrometric standard.
Superior Alternatives: ¹⁵N-Labeled Melamine Standards
A more robust and reliable alternative for melamine quantitation is the use of melamine labeled with stable nitrogen-15 (¹⁵N) isotopes, such as Melamine-triamine-¹⁵N₃. The ¹⁵N isotopes are incorporated into the triazine ring, a chemically stable part of the molecule, thus preventing the issue of isotopic exchange observed with this compound. This stability ensures a consistent and predictable signal for the internal standard, which is paramount for accurate quantification in regulatory compliance testing.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the analytical results. A study comparing the electrospray ionization (ESI) responses and matrix effects of different isotopically labeled melamine analogs revealed notable differences in their performance.
| Internal Standard | Key Performance Characteristics | Potential for Inaccuracy |
| This compound | Susceptible to hydrogen-deuterium exchange on amine groups, leading to isotopic instability. | High, due to unpredictable signal fluctuations. |
| ¹³C₃-Melamine | Stable labeling on the carbon backbone. Shows little ion inter-suppression effect on melamine. | Low. |
| ¹⁵N₃-Melamine | Stable labeling on the nitrogen atoms of the triazine ring. However, can exhibit significant ion suppression on melamine in certain matrices.[1] | Can be significant (up to 59% deviation reported in a specific matrix) due to ion suppression effects.[1] |
| ¹³C₃,¹⁵N₃-Melamine | Combines both ¹³C and ¹⁵N labeling for greater mass difference from the native analyte and high stability. | Low. |
This table summarizes key performance considerations for different isotopically labeled melamine internal standards based on available research.
Experimental Protocols for Melamine Analysis
Regulatory compliance testing for melamine often involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The following are representative protocols.
LC-MS/MS Method for Melamine in Food Matrix
This method is suitable for the quantitative analysis of melamine in various food products, including milk and infant formula.
1. Sample Preparation:
- Weigh 1-2 g of the homogenized sample into a centrifuge tube.
- Add an appropriate amount of ¹⁵N-labeled melamine internal standard solution.
- Add 20 mL of an extraction solvent (e.g., 50:50 acetonitrile/water with 1% formic acid).
- Vortex or sonicate for 20 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to achieve separation of melamine from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS/MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor at least two transitions for melamine and one for the ¹⁵N-labeled internal standard.
GC-MS Method for Melamine Analysis
This method requires derivatization to increase the volatility of melamine.
1. Sample Preparation and Derivatization:
- Perform an extraction similar to the LC-MS/MS method.
- Evaporate the solvent from the filtered extract under a stream of nitrogen.
- Add 100 µL of pyridine and 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
- Add the ¹⁵N-labeled internal standard.
- Heat the mixture at 70°C for 45 minutes to form trimethylsilyl (TMS) derivatives.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 280°C.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Volume: 1 µL (splitless).
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for melamine-TMS and the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the key decision points and workflows in melamine analysis for regulatory compliance.
Conclusion
For regulatory compliance testing where accuracy and reliability are non-negotiable, This compound is not a suitable internal standard for quantitative mass spectrometry due to the high risk of hydrogen-deuterium exchange. The use of ¹⁵N-labeled melamine, such as Melamine-triamine-¹⁵N₃, or ¹³C-labeled melamine is strongly recommended to ensure the stability and integrity of the internal standard, thereby leading to more accurate and defensible analytical results. While ¹⁵N₃-melamine is a stable option, potential matrix-dependent ion suppression effects should be carefully evaluated during method validation. For the highest level of confidence, a ¹³C₃,¹⁵N₃-labeled melamine internal standard would be the preferred choice. Researchers and professionals in drug development and food safety should prioritize the use of these more stable isotopically labeled standards to meet the stringent requirements of regulatory bodies.
References
A Comparative Guide to Internal Standards for Melamine Quantification in Infant Formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of internal standards used for the quantitative determination of melamine in infant formula. The selection of an appropriate internal standard is critical for achieving accurate and reliable results by correcting for analyte losses during sample preparation and variations in instrumental response. This document outlines the performance of commonly used internal standards, details relevant experimental protocols, and presents visual workflows to aid in methodological decisions.
Introduction to Internal Standards for Melamine Analysis
The illegal adulteration of infant formula with melamine has necessitated the development of robust and sensitive analytical methods for its detection. Mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the preferred methods for melamine quantification due to their high selectivity and sensitivity. The use of an internal standard is a cornerstone of these quantitative methods, compensating for potential variability in extraction efficiency and matrix effects, which are particularly pronounced in complex matrices like infant formula.
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. For melamine, isotopically labeled analogues are considered the gold standard due to their near-identical chromatographic behavior and ionization efficiency to the native melamine.
Comparative Performance of Internal Standards
The most widely employed internal standards for melamine analysis are its stable isotope-labeled analogues: ¹³C₃-melamine and ¹³C₃,¹⁵N₃-melamine . These standards offer the most accurate correction for analytical variability. While less common, structural analogues have also been explored. The following table summarizes the performance data for these internal standards as reported in various studies. It is important to note that performance metrics are method-dependent, and direct comparison should be made with consideration of the specific experimental conditions.
| Internal Standard | Analytical Method | Sample Matrix | Recovery (%) | RSD (%) | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Citation(s) |
| ¹³C₃-Melamine | LC-MS/MS | Infant Formula, Milk Powder | 87 - 110 | < 10 | > 0.99 | 10 | - | [1] |
| LC-MS/MS | Pork, Fish Tissue | 75 - 125 | - | > 0.99 | - | 25 (liquid formula), 200 (dry formula) | ||
| GC-MS/MS | Infant Powdered Formula | - | - | > 0.999 | 50 - 100 | - | [2] | |
| ¹³C₃,¹⁵N₃-Melamine | UPLC-MS/MS | Infant Formula, Liquid Milk | ~80 (infant formula), ~90 (liquid milk) | - | - | - | 20 | [3] |
| LC-MS/MS | Infant Formula | 109 - 113 (dry formula), 105 - 116 (liquid formula) | - | > 0.99 | - | - | ||
| 2,6-Diamino-4-chloropyrimidine (DACP) | GC-MS/MS | Milk Powder | 61.4 - 117.2 | < 11.5 | > 0.999 | 2 | - | [4] |
Data presented is a synthesis from multiple sources and reflects a range of reported values. For specific details, refer to the cited literature.
Experimental Protocols
The following sections detail common experimental methodologies for the analysis of melamine in infant formula using internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
LC-MS/MS is the most prevalent technique for melamine analysis due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds like melamine without the need for derivatization.
1. Sample Preparation and Extraction:
-
Sample Reconstitution: Weigh 1-2 g of infant formula powder into a centrifuge tube. Add a known volume of deionized water to reconstitute the formula.
-
Internal Standard Spiking: Add a precise amount of the internal standard solution (e.g., ¹³C₃-melamine in a suitable solvent) to the reconstituted sample.
-
Protein Precipitation and Extraction: Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) or an acidic solution (e.g., 2.5% formic acid), to the sample. Vortex or sonicate the mixture to ensure thorough extraction and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >4000 g) to separate the precipitated proteins and other solids from the supernatant.
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended): The supernatant can be further cleaned using a cation exchange SPE cartridge.
-
Condition the SPE cartridge with methanol and water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute melamine and the internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the retention and separation of the polar melamine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both melamine and the isotopically labeled internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is another powerful technique for melamine analysis, though it requires a derivatization step to increase the volatility of melamine.
1. Sample Preparation, Extraction, and Derivatization:
-
Extraction: Similar to the LC-MS/MS method, extract melamine from the infant formula sample using a suitable solvent mixture (e.g., diethylamine:water:acetonitrile).
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C₃-melamine or a structural analog like 2,6-Diamino-4-chloropyrimidine) to the sample prior to extraction.
-
Cleanup and Evaporation: After centrifugation, the supernatant is filtered and evaporated to dryness.
-
Derivatization: Reconstitute the dry residue in pyridine and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate the mixture at an elevated temperature (e.g., 70°C) to convert melamine and the internal standard into their volatile trimethylsilyl (TMS) derivatives.
2. GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of the TMS-derivatized analytes.
-
Injection: A split/splitless injector is commonly used.
-
Mass Spectrometry: A mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode is used for detection.
Visualization of Experimental Workflow and Comparative Logic
To further clarify the analytical process and the rationale for comparing internal standards, the following diagrams are provided.
Caption: Experimental workflow for melamine analysis in infant formula.
Caption: Logic for comparing and selecting an internal standard.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. waters.com [waters.com]
- 4. besjournal.com [besjournal.com]
Safety Operating Guide
Proper Disposal of Melamine-d6: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Melamine-d6 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Wear protective gloves. |
| Eye Protection | Use chemical safety goggles or eyeglasses.[1] |
| Body Protection | Wear protective clothing.[2][3][4] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear a suitable particulate filter respirator.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Clearly label all containers with "this compound Waste."
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials such as strong acids and oxidizing agents.[1][6]
2. Containment:
-
Collect solid this compound waste in a suitable, tightly sealed, and properly labeled container.[2][3][7]
-
For spills, mechanically sweep or shovel the material into the designated waste container.[1][3][7] Avoid generating dust during this process.[1][5] If appropriate, moisten the material slightly to prevent it from becoming airborne.[5]
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[7]
-
The storage area should be secure and accessible only to authorized personnel.[4][6]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.[4]
4. Disposal:
-
Dispose of the contained this compound waste through an approved and licensed hazardous waste disposal company.[1]
-
Crucially, consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures. [1][2][3][7]
-
Do not discharge this compound waste into drains, surface waters, or the sanitary sewer system.[1][6]
Emergency Procedures for Spills
In the event of a this compound spill, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Wearing the appropriate PPE, contain the spill.
-
Clean-up: Carefully sweep up the spilled solid and place it in a labeled container for disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. documentation.oci-global.com [documentation.oci-global.com]
- 3. documentation.oci-global.com [documentation.oci-global.com]
- 4. proman.org [proman.org]
- 5. ICSC 1154 - MELAMINE [chemicalsafety.ilo.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. documentation.oci-global.com [documentation.oci-global.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Melamine-d6
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Melamine-d6, a deuterated compound requiring careful management in laboratory settings. These procedural guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It is also suspected of causing cancer[1][2]. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles or a face shield used in combination with safety glasses. | Must conform to EN166 (EU) or NIOSH (US) standards. Safety glasses alone do not offer sufficient protection from powders[3][4]. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable). A disposable lab coat or gown. | Gloves should be inspected before each use and changed frequently[5][6]. Lab coats should have long sleeves and be fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder outside of a certified chemical fume hood or powder weighing station to prevent inhalation of airborne particles[7][8]. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical to minimize exposure and prevent contamination.
A. Preparation and Weighing
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder weighing station with horizontal laminar airflow[9][10]. The work surface should be covered with absorbent bench paper.
-
Pre-weighing: If possible, use pre-weighed amounts of the compound to avoid unnecessary handling[9].
-
Weighing Procedure:
-
Tare a clean, labeled weigh boat or container inside the enclosed balance.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid pouring directly from the stock bottle to prevent spills[9].
-
Close the stock container immediately after use.
-
Once weighed, seal the container with the this compound before removing it from the fume hood or weighing station.
-
B. Experimental Protocol Example: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Solvent Preparation: In the chemical fume hood, measure the required volume of the appropriate solvent into a labeled volumetric flask.
-
Dissolution:
-
Carefully add the weighed this compound powder to the solvent in the volumetric flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a sonicator to aid dissolution.
-
-
Final Volume Adjustment: Once the powder is fully dissolved, bring the solution to the final volume with the solvent.
-
Storage: Cap the flask securely and store it in a properly labeled, secondary container in a cool, dry, and well-ventilated area[11].
III. Disposal Plan: Managing this compound Waste
Proper disposal of deuterated compounds and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Method |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance[12][13]. |
| Contaminated Materials (e.g., gloves, weigh boats, paper towels, pipette tips) | Collect all contaminated disposable materials in a designated, labeled hazardous waste bag within the fume hood[5]. When the experiment is complete, seal the bag and place it in the appropriate solid hazardous waste container. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to your institution's guidelines[6]. |
| Aqueous Solutions | Depending on the concentration and other components, some aqueous solutions may be suitable for drain disposal after neutralization. However, it is imperative to consult with your local EHS office before disposing of any chemical waste down the drain[14]. |
IV. Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is required.
A. Spill Cleanup
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe with absorbent pads. Dispose of all cleanup materials as hazardous waste[15][16].
-
-
Major Spill (outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS office or emergency response team.
-
Prevent others from entering the contaminated area.
-
B. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[2].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[17].
V. Workflow for Safe Handling of this compound
References
- 1. This compound | C3H6N6 | CID 45039688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13550-89-5 Name: this compound [xixisys.com]
- 3. osha.gov [osha.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. epa.gov [epa.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 12. acs.org [acs.org]
- 13. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. isnap.nd.edu [isnap.nd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
